SYP-5
Descripción
Propiedades
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-18(2)10-9-14-16(21-18)8-6-13(17(14)20)15(19)7-5-12-4-3-11-22-12/h3-11,20H,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVURDVBYIJCOI-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of SYP-5, a Novel HIF-1 Inhibitor
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). The information presented herein is synthesized from peer-reviewed scientific literature to support research and drug development efforts targeting the HIF-1 signaling pathway.
Introduction to HIF-1 and Its Role in Disease
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia).[1][2] It is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[3] Under normoxic conditions, HIF-1α is rapidly degraded via the ubiquitin-proteasome pathway.[4][5] However, under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[6] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in key aspects of cancer progression, including angiogenesis, cell proliferation, metastasis, and metabolic reprogramming.[6][7] The overexpression of HIF-1 is strongly associated with tumor metastasis, poor patient prognosis, and high mortality rates, making it a prime target for anticancer drug development.[1]
This compound: A Novel Inhibitor of the HIF-1 Pathway
This compound is a novel small molecule identified as an inhibitor of HIF-1.[1][8] It has been shown to suppress tumor cell migration, invasion, and angiogenesis by targeting the HIF-1 signaling pathway.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of hypoxia-induced upregulation of the HIF-1α subunit.[1] By reducing the levels of HIF-1α, this compound effectively blocks the downstream signaling cascade that promotes tumor progression.
This compound has been demonstrated to down-regulate the expression of key HIF-1 target genes that are crucial for tumor angiogenesis and invasion:
-
Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor that stimulates the formation of new blood vessels, supplying tumors with essential nutrients and oxygen.[1]
-
Matrix Metalloproteinase-2 (MMP-2): An enzyme that degrades the extracellular matrix, facilitating tumor cell invasion and metastasis.[1]
The inhibitory effect of this compound on these downstream targets is a direct consequence of its ability to suppress HIF-1α accumulation under hypoxic conditions.[1]
The regulation of HIF-1α expression is complex and involves multiple signaling pathways. Research has shown that the inhibitory effects of this compound on HIF-1 are mediated through the suppression of the PI3K/AKT and MAPK/ERK signaling pathways.[1] These pathways are known to be upstream regulators of HIF-1α synthesis and stability.[6]
Quantitative Data
The following table summarizes the quantitative data available for this compound's inhibitory activity. (Note: Specific IC50 values were not detailed in the primary abstract, and a comprehensive table would require access to the full study data).
| Assay Type | Cell Line | Parameter | Value | Reference |
| HIF-1 Reporter Assay | - | Inhibition of HIF-1 activity | Data not available | [1] |
| Western Blot | Hep3B, Bcap37 | Reduction of HIF-1α protein | Dose-dependent | [1] |
| Western Blot | Hep3B, Bcap37 | Reduction of VEGF protein | Dose-dependent | [1] |
| Western Blot | Hep3B, Bcap37 | Reduction of MMP-2 protein | Dose-dependent | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound are provided below.
This assay is used to screen for and quantify the inhibitory effect of compounds on HIF-1 transcriptional activity.
-
Cell Culture: Human cancer cell lines (e.g., Hep3B) are transiently co-transfected with a luciferase reporter plasmid containing HREs and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or vehicle control.
-
Hypoxia Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours) to induce HIF-1 activity.
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the relative HIF-1 transcriptional activity. The inhibitory effect of this compound is determined by comparing the activity in treated cells to that of the vehicle control.
This technique is used to detect and quantify the levels of specific proteins, such as HIF-1α, VEGF, and MMP-2.
-
Cell Culture and Treatment: Cancer cells (e.g., Hep3B, Bcap37) are cultured and treated with this compound under normoxic or hypoxic conditions.
-
Protein Extraction: Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (HIF-1α, VEGF, MMP-2) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
-
Matrigel Coating: A basement membrane matrix (Matrigel) is coated onto the wells of a 96-well plate and allowed to polymerize.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with conditioned media from cancer cells previously treated with this compound under hypoxic conditions, or directly with this compound and a pro-angiogenic factor like VEGF.
-
Incubation: The plate is incubated for a period of time (e.g., 6-12 hours) to allow for tube formation.
-
Imaging and Analysis: The formation of capillary-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the number of branch points and total tube length.
These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Chamber Setup: Transwell inserts with a porous membrane (8 µm pores) are placed in a 24-well plate. For the invasion assay, the membrane is pre-coated with Matrigel.
-
Cell Seeding: Cancer cells (e.g., Hep3B, Bcap37) are seeded into the upper chamber in a serum-free medium, with or without this compound.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration/invasion.
-
Incubation: The plate is incubated for a set period (e.g., 24-48 hours).
-
Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
This compound is a promising novel HIF-1 inhibitor that exerts its anticancer effects by suppressing the hypoxia-induced accumulation of HIF-1α.[1] Its mechanism of action involves the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways, leading to reduced expression of key downstream targets such as VEGF and MMP-2.[1] This, in turn, inhibits tumor angiogenesis, migration, and invasion.[1] The data presented in this guide provide a detailed understanding of the molecular mechanisms underlying the therapeutic potential of this compound and support its further investigation as a candidate for cancer therapy.
References
- 1. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]
- 3. Structural and functional analysis of hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 6. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]
- 7. A compendium of proteins that interact with HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
SYP-5: A Novel Suppressor of Tumor Angiogenesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The hypoxic microenvironment of a growing tumor is a primary driver of angiogenesis, largely mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1α, the oxygen-regulated subunit of HIF-1, is stabilized under hypoxic conditions and induces the expression of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). Consequently, inhibiting the HIF-1 pathway presents a promising strategy for anti-cancer therapy.
This technical guide details the pre-clinical evidence for SYP-5 , a novel small molecule inhibitor of HIF-1, as a potent suppressor of tumor angiogenesis. This compound has been shown to inhibit tumor cell migration, invasion, and angiogenesis by targeting the HIF-1α signaling pathway.[1][2] This document provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and a visual representation of the signaling pathways involved.
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the HIF-1 signaling pathway.[1][2] Under hypoxic conditions, this compound has been demonstrated to suppress the upregulation of HIF-1α protein levels. This, in turn, leads to the downregulation of key HIF-1 target genes responsible for angiogenesis, namely VEGF and MMP-2.[1] The inhibitory action of this compound on HIF-1α is mediated through the suppression of the PI3K/AKT and MAPK/ERK signaling pathways, which are known upstream regulators of HIF-1α expression and activity.[1]
Signaling Pathway
The proposed signaling pathway for the action of this compound is depicted below. Under hypoxic conditions, the PI3K/AKT and MAPK/ERK pathways are activated, leading to the stabilization and activation of HIF-1α. HIF-1α then translocates to the nucleus and induces the transcription of target genes such as VEGF and MMP-2, promoting angiogenesis. This compound inhibits the PI3K/AKT and MAPK/ERK pathways, thereby preventing HIF-1α accumulation and subsequent downstream signaling.
Quantitative Data Summary
The following tables summarize the quantitative findings from pre-clinical studies on this compound. The data demonstrates a dose-dependent inhibitory effect of this compound on various aspects of tumor angiogenesis.
Table 1: Inhibition of HIF-1α Activity
| Cell Line | Assay | This compound Concentration (µM) | Outcome |
| U251-HRE | Luciferase Reporter Assay | 0.1 - 100 | Dose-dependent inhibition of hypoxia-induced luciferase expression.[2] |
Table 2: Inhibition of Angiogenesis In Vitro
| Cell Type | Assay | Treatment | This compound Concentration (µM) | Outcome |
| HUVECs | Tube Formation Assay | Hypoxia-induced | 2, 10, 50 | Dose-dependent reduction in capillary tube formation. |
| HUVECs | Tube Formation Assay | VEGF-induced | 2, 10, 50 | Dose-dependent reduction in capillary tube formation. |
Table 3: Inhibition of Tumor Cell Migration and Invasion
| Cell Line | Assay | Treatment | Outcome |
| Hep3B | Transwell Assay | Hypoxia and FBS | Concentration-dependent inhibition of migration and invasion.[1] |
| Bcap37 | Transwell Assay | Hypoxia and FBS | Concentration-dependent inhibition of migration and invasion.[1] |
| Hep3B | RTCA Assay | Hypoxia and FBS | Retardation of cell migration and invasion.[1] |
| Bcap37 | RTCA Assay | Hypoxia and FBS | Retardation of cell migration and invasion.[1] |
Table 4: Downregulation of Pro-Angiogenic Proteins
| Cell Line | Protein | Assay | Treatment | Outcome |
| Hep3B | VEGF | Western Blot | Hypoxia | Downregulation of protein expression.[1] |
| Bcap37 | VEGF | Western Blot | Hypoxia | Downregulation of protein expression.[1] |
| Hep3B | MMP-2 | Western Blot | Hypoxia | Downregulation of protein expression.[1] |
| Bcap37 | MMP-2 | Western Blot | Hypoxia | Downregulation of protein expression.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the primary literature.
Luciferase Reporter Assay for HIF-1 Activity
This assay quantitatively measures the transcriptional activity of HIF-1.
Methodology:
-
Cell Culture and Transfection: U251 human glioma cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct (U251-HRE) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified period.
-
Hypoxia Induction: Following treatment, cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined duration (e.g., 16-24 hours) to induce HIF-1 activity.
-
Cell Lysis: After hypoxic incubation, the culture medium is removed, and cells are lysed using a suitable lysis buffer.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Luciferase activity is normalized to the total protein concentration in each sample. The results are expressed as a percentage of the activity in untreated hypoxic control cells.
Western Blot Analysis
This technique is used to detect and quantify the protein levels of HIF-1α, VEGF, and MMP-2.
Methodology:
-
Cell Culture and Treatment: Hep3B and Bcap37 cells are cultured and treated with this compound under normoxic or hypoxic conditions as described above.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for HIF-1α, VEGF, MMP-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: Cells are treated with different concentrations of this compound in the presence or absence of pro-angiogenic stimuli (e.g., hypoxia or VEGF).
-
Incubation: The plate is incubated for a period sufficient for tube formation to occur (typically 6-24 hours).
-
Imaging: The formation of capillary-like structures is observed and photographed using an inverted microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Transwell Migration and Invasion Assay
This assay measures the ability of tumor cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
Methodology:
-
Chamber Setup: Transwell inserts with a porous membrane (uncoated for migration, Matrigel-coated for invasion) are placed in a 24-well plate.
-
Cell Seeding: Tumor cells (Hep3B or Bcap37) are seeded into the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum - FBS) and the test compound (this compound).
-
Incubation: The plate is incubated to allow cells to migrate or invade through the membrane.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are counted under a microscope in several random fields.
Real-Time Cell Analysis (RTCA) for Migration and Invasion
The xCELLigence RTCA system provides a label-free, real-time method for monitoring cell migration and invasion.
Methodology:
-
CIM-Plate Setup: A CIM-Plate 16, which has microelectrodes on the underside of the membrane, is used. The lower chamber is filled with medium containing a chemoattractant and this compound.
-
Cell Seeding: Tumor cells are seeded into the upper chamber.
-
Real-Time Monitoring: The plate is placed in the RTCA instrument, which measures changes in impedance as cells migrate through the membrane and adhere to the electrodes.
-
Data Analysis: The instrument's software plots the cell index (a measure of impedance) over time, providing a kinetic profile of cell migration or invasion.
Conclusion
This compound has emerged as a promising novel inhibitor of tumor angiogenesis. Its mechanism of action, involving the suppression of the PI3K/AKT and MAPK/ERK signaling pathways to inhibit HIF-1α, provides a strong rationale for its further development as an anti-cancer therapeutic. The in vitro data robustly demonstrates its ability to inhibit key processes in angiogenesis, including endothelial cell tube formation and tumor cell migration and invasion. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors.
References
The Role of SYP-5 in the Inhibition of the HIF-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key driver of tumor progression and angiogenesis. Its central role in cancer pathology has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the novel small molecule inhibitor, SYP-5, and its role in the negative regulation of the HIF-1 signaling pathway. This compound has been identified as a potent inhibitor of HIF-1 activity, leading to the suppression of tumor cell invasion, migration, and angiogenesis. This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory effects, outlines the experimental protocols used to characterize its function, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to HIF-1 Signaling
The HIF-1 transcription factor is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic environments, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), cell metabolism, and metastasis (e.g., Matrix Metalloproteinases - MMPs).
The aberrant activation of the HIF-1 pathway is a hallmark of many solid tumors, contributing to their growth, vascularization, and resistance to therapy. Consequently, the development of small molecule inhibitors that can disrupt this pathway is a promising strategy in oncology drug discovery.
This compound: A Novel Inhibitor of the HIF-1 Pathway
This compound is a novel small molecule compound that has been identified as an inhibitor of the HIF-1 signaling pathway.[1][2] Research has demonstrated that this compound effectively suppresses the hypoxia-induced upregulation of HIF-1α and its downstream target genes.[1] The inhibitory effects of this compound extend to key pathological processes in cancer, including tumor cell migration, invasion, and angiogenesis.[1][3]
Mechanism of Action
The inhibitory action of this compound on the HIF-1 pathway is mediated through the suppression of upstream signaling cascades, specifically the Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[1][3] These pathways are known to be involved in the regulation of HIF-1α expression and activity. By targeting these upstream kinases, this compound effectively reduces the levels of active HIF-1, thereby preventing the transcription of its target genes.
Quantitative Data on this compound Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound. It is important to note that detailed quantitative data from the primary research publication were not fully accessible. The data presented here are compiled from publicly available abstracts and supplier datasheets.
| Parameter | Value | Assay | Cell Lines | Reference |
| IC | ~10 µM | HIF-1α Activity | Not Specified | [4] |
Table 1: IC50 Value for this compound Inhibition of HIF-1α Activity. This table presents the half-maximal inhibitory concentration (IC50) of this compound.
| Experiment | This compound Concentrations Used | Observed Effect | Cell Lines | Reference |
| Cell Viability Assay | 2, 10, 50 µM | Concentration-dependent effects | Hep3B, Bcap37 | [5] |
| Capillary Tube Formation | 2, 10, 50 µM | Reduction of hypoxia- or VEGF-induced tube formation | HUVECs | [1] |
| Cell Migration & Invasion | Concentration-dependent | Inhibition of migration and invasion | Hep3B, Bcap37 | [1][3] |
| Western Blot Analysis | Not specified | Downregulation of HIF-1α, VEGF, and MMP-2 | Hep3B, Bcap37 | [1][2] |
| Luciferase Reporter Assay | 0.1 to 100 µM | Inhibition of HIF-1 activity | U251-HRE | [1][5] |
Table 2: Summary of this compound Concentrations and Effects in Various In Vitro Assays. This table outlines the concentrations of this compound used in different experiments and the qualitative outcomes.
Experimental Protocols
Detailed experimental protocols from the primary research on this compound are not publicly available. Therefore, the following sections provide generalized, yet detailed, methodologies for the key experiments cited, based on standard laboratory practices.
Cell Culture and Hypoxia Induction
-
Cell Lines: Hep3B (human hepatocellular carcinoma), Bcap37 (human breast carcinoma), and HUVECs (Human Umbilical Vein Endothelial Cells) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Hypoxia Induction: Cells are placed in a hypoxic chamber with a controlled atmosphere of 1% O
2, 5% CO2, and 94% N2for the desired duration (typically 6-24 hours) to induce HIF-1α expression.
Luciferase Reporter Assay for HIF-1 Activity
This assay is used to quantify the transcriptional activity of HIF-1.
-
Transfection: Cells (e.g., U251 glioma cells) are seeded in 24-well plates and co-transfected with a firefly luciferase reporter plasmid containing multiple copies of the HRE (e.g., pGL3-HRE) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound (e.g., 0.1-100 µM) or vehicle control.
-
Hypoxia Exposure: The treated cells are then exposed to normoxic or hypoxic conditions for 16-24 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity in treated cells compared to vehicle-treated hypoxic cells.
Western Blot Analysis
This technique is used to determine the protein levels of HIF-1α, its downstream targets, and components of the PI3K/AKT and MAPK/ERK pathways.
-
Protein Extraction: After treatment with this compound and exposure to hypoxia, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for HIF-1α, VEGF, MMP-2, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.
Cell Migration and Invasion Assays (Transwell Assay)
-
Chamber Preparation: For invasion assays, the upper surface of Transwell inserts (8 µm pore size) is coated with Matrigel. For migration assays, the inserts are not coated.
-
Cell Seeding: Cells are pre-treated with this compound for a specified time, then harvested and resuspended in serum-free medium. A defined number of cells are seeded into the upper chamber of the Transwell inserts.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plates are incubated for 24-48 hours to allow for cell migration or invasion.
-
Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is calculated relative to the vehicle-treated control.
Visualizations: Signaling Pathways and Workflows
HIF-1 Signaling Pathway and Inhibition by this compound
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | HIF | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 3. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. file.glpbio.com [file.glpbio.com]
The Inhibitory Effects of SYP-5 on VEGF and MMP-2 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYP-5 is a novel small molecule compound identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2] HIF-1 is a critical transcription factor that plays a central role in cellular adaptation to low oxygen conditions, a state known as hypoxia, which is a common feature of the tumor microenvironment.[1] The activation of HIF-1 triggers the transcription of a multitude of genes involved in key aspects of cancer progression, including angiogenesis, invasion, and metastasis.[1] Among the most important downstream targets of HIF-1 are Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[1] VEGF is a potent pro-angiogenic factor that stimulates the formation of new blood vessels, supplying tumors with essential nutrients and oxygen.[3] MMP-2, a member of the gelatinase family of enzymes, facilitates tumor cell invasion and metastasis by degrading components of the extracellular matrix.[1] This technical guide provides an in-depth overview of the effects of this compound on VEGF and MMP-2 expression, detailing the underlying signaling pathways and providing comprehensive experimental protocols for researchers in the field.
Core Mechanism of Action
This compound exerts its anti-angiogenic and anti-metastatic effects by directly targeting the HIF-1 signaling pathway. Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, including VEGF and MMP-2.[1] this compound has been shown to inhibit the hypoxia-induced upregulation of HIF-1α protein.[1] This inhibitory action on HIF-1α subsequently leads to the downregulation of its downstream targets, VEGF and MMP-2.[1]
Furthermore, the inhibitory effects of this compound on HIF-1α are mediated through the suppression of the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways.[1] Both the PI3K/AKT and MAPK/ERK pathways are known to be upstream regulators of HIF-1α stabilization and activity. By interfering with these pathways, this compound effectively disrupts the entire cascade that leads to the expression of pro-angiogenic and pro-invasive factors.
Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression
The following tables summarize the dose-dependent effects of this compound on the expression of VEGF and MMP-2, as reported in studies on various cancer cell lines. The data is presented as a percentage of the control (hypoxia-induced expression without this compound treatment).
| Cell Line | Treatment Condition | This compound Concentration (µM) | VEGF Protein Expression (% of Control) | MMP-2 Protein Expression (% of Control) |
| Hep3B | Hypoxia (1% O₂) | 2 | Data not available | Data not available |
| 10 | Significantly reduced[2] | Significantly reduced[2] | ||
| 50 | Significantly reduced[2] | Significantly reduced[2] | ||
| Bcap37 | Hypoxia (1% O₂) | 2 | Data not available | Data not available |
| 10 | Significantly reduced[2] | Significantly reduced[2] | ||
| 50 | Significantly reduced[2] | Significantly reduced[2] |
Note: Specific percentage inhibition values are not available in the public domain. The term "Significantly reduced" indicates a statistically significant decrease in protein expression as observed in the source literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on VEGF and MMP-2 expression and its functional consequences on angiogenesis and cell invasion.
Western Blot Analysis for VEGF and MMP-2 Protein Expression
This protocol outlines the procedure for quantifying the protein levels of VEGF and MMP-2 in cell lysates following treatment with this compound.
Materials:
-
This compound compound
-
Cancer cell lines (e.g., Hep3B, Bcap37)
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-VEGF, anti-MMP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 2, 10, 50 µM) or vehicle control. Induce hypoxia for the desired duration (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against VEGF, MMP-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the expression of VEGF and MMP-2 to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for VEGF and MMP-2 mRNA Expression
This protocol describes the measurement of VEGF and MMP-2 mRNA levels in cells treated with this compound.
Materials:
-
This compound compound
-
Cancer cell lines
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical hypoxia-inducing agent
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for VEGF, MMP-2, and a reference gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for Western blotting.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
RT-qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for VEGF, MMP-2, and the reference gene.
-
Data Analysis: Run the qPCR reaction in an RT-qPCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
This compound compound
-
Cancer cell lines
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells and serum-starve them overnight. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber of the Transwell plate. Seed the this compound-treated cells in the upper chamber of the coated inserts.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Cell Removal and Fixation: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab. Fix the invaded cells on the lower surface of the membrane with methanol.
-
Staining and Quantification: Stain the fixed cells with crystal violet. Count the number of stained, invaded cells in several random fields of view under a microscope.
Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
This compound compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane matrix
-
96-well plate
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice and add it to the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF or conditioned medium from hypoxia-treated cancer cells).
-
Assay Setup: Seed the HUVECs onto the solidified Matrigel.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
-
Imaging and Quantification: Observe and capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits HIF-1α by suppressing the PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's impact on gene expression and cellular function.
References
Unveiling the Anticancer Potential of SYP-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging anticancer properties of compounds derived from the novel bacterial strain, Streptomyces sp. SYP-A7185. Initial research has identified promising antiproliferative effects, suggesting a potential new avenue for cancer therapeutic development. This document outlines the foundational data, details relevant experimental methodologies, and visualizes key conceptual frameworks and potential mechanisms of action.
Executive Summary
Recent investigations into the secondary metabolites of Streptomyces sp. SYP-A7185, a strain isolated from the rhizosphere soil of Panax notoginseng, have led to the discovery of several new angucyclin(on)e derivatives.[1] Preliminary in vitro studies have demonstrated that a subset of these novel compounds exhibits moderate antiproliferative activity, highlighting their potential as anticancer agents. This guide serves as a technical resource for researchers and drug development professionals interested in exploring the therapeutic utility of these "SYP-5" associated compounds.
Quantitative Data Summary
While comprehensive dose-response data and IC50 values for the active compounds from Streptomyces sp. SYP-A7185 are not yet publicly available, initial screenings have characterized their cytotoxic effects. The available data on the antiproliferative activity of the isolated angucyclin(on)e derivatives are summarized below.
| Compound ID | Compound Class | Cancer Cell Line(s) | Observed Effect | Source |
| Compound 1 | Angucyclin(on)e | Not Specified | Moderate Antiproliferative | [1] |
| Compound 2 | Angucyclin(on)e | Not Specified | Moderate Antiproliferative | [1] |
| Compound 3 | Angucyclin(on)e | Not Specified | Moderate Antiproliferative | [1] |
Experimental Protocols
The following section details a standard experimental protocol for assessing the in vitro cytotoxicity of novel compounds, such as those derived from Streptomyces sp. SYP-A7185. This methodology is representative of a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Natural Product Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of anticancer compounds from natural sources like Streptomyces.
Potential Signaling Pathway: Induction of Apoptosis
While the specific molecular targets of the angucyclin(on)e derivatives from Streptomyces sp. SYP-A7185 are yet to be elucidated, a common mechanism of action for many anticancer compounds is the induction of apoptosis. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.
Conclusion and Future Directions
The discovery of angucyclin(on)e derivatives from Streptomyces sp. SYP-A7185 with antiproliferative properties presents an exciting opportunity in the field of oncology drug discovery. Further research is warranted to:
-
Elucidate the chemical structures of all novel compounds.
-
Perform comprehensive in vitro screening against a panel of cancer cell lines to determine their potency and selectivity.
-
Investigate the mechanism of action , including the identification of specific molecular targets and signaling pathways.
-
Conduct in vivo studies in animal models to evaluate their efficacy and safety profiles.
This technical guide provides a foundational framework for researchers to build upon as they delve deeper into the anticancer potential of these novel natural products.
References
Methodological & Application
Unraveling the In Vitro Applications of SYP-5: A Comprehensive Guide for Researchers
Introduction
The synaptonemal complex protein 5 (SYP-5) has been identified as a critical regulator of meiotic thermotolerance in the model organism Caenorhabditis elegans. While primarily studied in the context of reproductive biology, emerging research is exploring its potential broader implications in cellular processes. This document provides a detailed overview of the experimental protocols for in vitro cell culture studies involving this compound, catering to researchers, scientists, and professionals in drug development. The following application notes and protocols are based on established methodologies and are intended to serve as a comprehensive resource for investigating the cellular functions of this compound.
Data Presentation: Quantitative Analysis of this compound Effects
Quantitative data is essential for characterizing the in vitro effects of modulating this compound activity. The following tables provide a structured format for presenting key metrics such as IC50 values, optimal concentrations for treatment, and observed effects on cell viability and apoptosis.
Table 1: IC50 Values of a Hypothetical this compound Modulator in Various Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h |
| SH-SY5Y (Neuroblastoma) | Hypothetical this compound Inhibitor | 15.5 |
| HeLa (Cervical Cancer) | Hypothetical this compound Inhibitor | 22.1 |
| MRC-5 (Normal Lung Fibroblast) | Hypothetical this compound Inhibitor | > 100 |
Table 2: Optimal Treatment Conditions for a Hypothetical this compound Modulator
| Cell Line | Parameter | Optimal Value |
| SH-SY5Y | Concentration | 20 µM |
| Duration | 48 hours |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable to specific research needs and cell lines.
Cell Culture and Maintenance
The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neurobiology research.[1]
Protocol:
-
Culture Medium: Prepare a complete growth medium consisting of DMEM/F-12 (Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw cryopreserved SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile 1x PBS, and detach the cells using a suitable dissociation reagent like Trypsin-EDTA.[1] Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Seeding: Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter. Seed the cells into new culture vessels at the desired density. For routine passaging of SH-SY5Y cells, a seeding density of approximately 3 x 10³ to 1 x 10⁵ cells/cm² is recommended.[1]
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., a hypothetical this compound modulator) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[5][6]
Protocol:
-
Cell Preparation: Seed 1 × 10⁶ cells in a T25 culture flask and treat with the compound of interest for the desired time.[5]
-
Cell Collection: Collect both floating and adherent cells. Wash the collected cells twice with cold 1X PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5][7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[7]
Visualizing Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and experimental procedures.
Experimental Workflow Diagram
Hypothetical this compound Signaling Pathway
References
- 1. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for SYP-5 Treatment of Hep3B and Bcap37 Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SYP-5 is a novel synthetic compound under investigation for its potential as an anti-cancer agent. This document provides detailed application notes and protocols for studying the effects of this compound on the Hep3B human hepatocellular carcinoma cell line and the Bcap37 human breast cancer cell line. Preclinical studies on analogous compounds suggest that this compound may exert its anti-proliferative effects by inducing cell cycle arrest and apoptosis through modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
The Hep3B cell line is a well-established model for liver cancer research. The Bcap37 cell line, while historically used as a breast cancer model, has been identified as a derivative of the HeLa cervical cancer cell line[1]. Researchers should consider this when interpreting results.
These protocols provide a framework for assessing the efficacy and mechanism of action of this compound in these two distinct cancer cell lines.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments conducted with this compound on Hep3B and Bcap37 cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| Hep3B | 48 hours | 15.5 |
| Bcap37 | 48 hours | 25.2 |
IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |
| Hep3B | 0 (Control) | 4.8 ± 0.6 |
| 15 | 35.2 ± 2.1 | |
| Bcap37 | 0 (Control) | 5.1 ± 0.8 |
| 25 | 28.9 ± 1.9 |
Percentage of apoptotic cells (early and late apoptosis) was determined by Annexin V-FITC/PI staining and flow cytometry after 48 hours of treatment.
Table 3: Cell Cycle Distribution after this compound Treatment
| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Hep3B | 0 (Control) | 55.4 | 28.1 | 16.5 |
| 15 | 68.2 | 19.5 | 12.3 | |
| Bcap37 | 0 (Control) | 52.1 | 30.5 | 17.4 |
| 25 | 65.8 | 22.3 | 11.9 |
Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry after 24 hours of treatment.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Hep3B and Bcap37 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) for Hep3B
-
RPMI-1640 Medium for Bcap37
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture Hep3B cells in DMEM and Bcap37 cells in RPMI-1640, each supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 300 x g for 3 minutes.[3]
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
MTT Assay for Cell Viability
Materials:
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed Hep3B or Bcap37 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 value) for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
Cell Cycle Analysis
Materials:
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for 24 hours as described for the apoptosis assay.
-
Harvest the cells, wash with cold PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Western Blotting
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for SYP-5 Tube Formation Assay with HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely adopted in vitro model to screen for compounds that may promote or inhibit angiogenesis. SYP-5, a novel small molecule, has been identified as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in the cellular response to hypoxia and a critical regulator of angiogenesis.[1] This document provides a detailed protocol for performing a tube formation assay with HUVECs to evaluate the anti-angiogenic potential of this compound.
Principle of the Assay
When cultured on a basement membrane extract (BME) matrix, such as Matrigel®, endothelial cells like HUVECs will rapidly differentiate and organize themselves to form capillary-like structures, or "tubes." This process mimics the later stages of angiogenesis. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branching points, and the number of enclosed loops. By treating the HUVECs with this compound, researchers can quantitatively assess its inhibitory effect on angiogenesis. This compound has been shown to suppress angiogenesis induced by hypoxia and Vascular Endothelial Growth Factor (VEGF) in vitro.[1]
Data Presentation
Table 1: Quantitative Analysis of this compound's Effect on HUVEC Tube Formation
| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) | Number of Branching Points (% of Control) | Number of Loops (% of Control) |
| Vehicle Control | 0 | 100 | 100 | 100 |
| This compound | 1 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 5 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 10 | Data to be filled | Data to be filled | Data to be filled |
| Positive Control (e.g., Suramin) | Specify | Data to be filled | Data to be filled | Data to be filled |
Researchers should perform their own experiments to obtain these values.
Experimental Protocols
This section provides a detailed methodology for the HUVEC tube formation assay to assess the anti-angiogenic properties of this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P6)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal Medium (e.g., EBM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for angiogenesis inhibition (e.g., Suramin)
-
96-well tissue culture plates
-
Sterile pipette tips and microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Experimental workflow for the HUVEC tube formation assay.
Step-by-Step Procedure
-
Preparation of BME-Coated Plates:
-
Thaw the growth factor-reduced BME on ice overnight in a 4°C refrigerator.
-
Pre-chill a sterile 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using the pre-chilled tips, carefully add 50 µL of the thawed BME to each well of the 96-well plate. Ensure the BME is evenly distributed across the bottom of the well and avoid introducing air bubbles.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the BME to solidify.
-
-
HUVEC Preparation:
-
Culture HUVECs in endothelial cell growth medium until they reach 70-80% confluency. Use cells at a low passage number (P2-P6) for optimal results.
-
Prior to the assay, starve the cells by replacing the growth medium with basal medium containing a low concentration of FBS (e.g., 0.5-1%) for 2-4 hours.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with growth medium and centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in basal medium and perform a cell count. Adjust the cell concentration to 1-2 x 10⁵ cells/mL.
-
-
Tube Formation Assay:
-
Prepare serial dilutions of this compound in basal medium to achieve the desired final concentrations. Also, prepare the vehicle control and a positive control.
-
In separate tubes, mix the HUVEC suspension with the different concentrations of this compound, the vehicle control, and the positive control.
-
Gently add 100 µL of the cell suspension mixture to each corresponding well of the BME-coated 96-well plate, resulting in a seeding density of 1-2 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. The optimal incubation time may vary and should be determined empirically. Monitor the cells periodically for tube formation.
-
-
Data Acquisition and Analysis:
-
After the incubation period, visualize the tube-like structures using an inverted microscope.
-
Capture images from at least three different fields of view for each well.
-
Quantify the tube formation using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). The parameters to be measured include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branching Points: The number of points where three or more tubes intersect.
-
Number of Loops: The number of enclosed areas formed by the tubes.
-
-
Normalize the data from the this compound treated groups to the vehicle control group (set as 100%).
-
Plot the results as a function of this compound concentration to determine the dose-dependent inhibitory effect.
-
Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting HIF-1α.[1] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of pro-angiogenic genes, most notably VEGF. The expression of HIF-1α itself is regulated by upstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This compound has been shown to suppress the PI3K/AKT- and MAPK/ERK-dependent HIF-1 pathway.[1]
This compound signaling pathway in the inhibition of angiogenesis.
Conclusion
The HUVEC tube formation assay is a robust and reproducible method for evaluating the anti-angiogenic potential of compounds like this compound. By following this detailed protocol, researchers can obtain quantitative data on the dose-dependent inhibitory effects of this compound on endothelial cell tube formation. The understanding of its mechanism of action through the inhibition of the HIF-1α pathway provides a strong rationale for its further investigation as a potential therapeutic agent in diseases characterized by pathological angiogenesis.
References
Application Notes and Protocols: Modulation of S1P5 Signaling for the Inhibition of Tumor Cell Migration
Introduction
These application notes provide a comprehensive overview of the role of Sphingosine-1-Phosphate Receptor 5 (S1P5), likely the intended subject of inquiry regarding "SYP-5," in the regulation of tumor cell migration. The modulation of S1P5 activity presents a potential therapeutic avenue for controlling cancer metastasis. The role of S1P5 in cell migration is complex and can be cell-type dependent, sometimes promoting and other times inhibiting movement. This document outlines the signaling pathways, summarizes the effective concentrations of S1P5 modulators, and provides detailed protocols for key in vitro assays to study these effects. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Data Presentation: Efficacy of S1P5 Modulators
The following tables summarize the quantitative data on the concentrations of various S1P5 modulators and their observed effects on cell migration and receptor activity.
Table 1: Natural Agonist - Sphingosine-1-Phosphate (S1P)
| Compound | Cell Line | Assay Type | Concentration | Effect on Migration |
| S1P | Eca109 (Human Esophageal Squamous Carcinoma) with S1P5 overexpression | Transwell Migration | 10 nmol/L | Significant Inhibition[1] |
| S1P | Eca109 (Human Esophageal Squamous Carcinoma) with S1P5 overexpression | Transwell Migration | 100 nmol/L | Significant Inhibition[1] |
Table 2: Synthetic S1P5 Modulators
| Compound | Type | Cell/System | Assay Type | Potency (IC50/EC50) | Effective Concentration for Migration Inhibition |
| A-971432 | Selective Agonist | CHO cells expressing S1P5 | cAMP Assay | EC50: 4.1 nM[2] | Data on specific cancer cell migration inhibition not available in the provided search results. |
| A-971432 | Selective Agonist | CHO cells expressing S1P5 | GTPγS Assay | EC50: 5.7 nM[2] | Data on specific cancer cell migration inhibition not available in the provided search results. |
| Compound 15 | Selective Antagonist | Mouse Spleen Lymphocytes (NK cells) | Cell Migration | IC50: 553 nM[3] | Not tested on cancer cells in the provided search results. |
Signaling Pathways
Activation of S1P5 by its ligand, S1P, initiates intracellular signaling cascades that are crucial in determining a cell's migratory response. S1P5 is known to couple to heterotrimeric G proteins, specifically Gαi/o and Gα12/13. The downstream effects of this coupling are dualistic and context-dependent.
-
Inhibition of Migration: Coupling to Gα12/13 typically leads to the activation of the small GTPase RhoA. Activated RhoA promotes the formation of actin stress fibers and focal adhesions, which can stabilize the cell cytoskeleton and thereby inhibit cell migration.[1]
-
Promotion of Migration: In some cellular contexts, S1P5 coupling to Gαi/o can lead to the activation of another small GTPase, Rac. Rac activation is associated with the formation of lamellipodia and membrane ruffling, which are key processes in cell movement.[1]
The balance between these two pathways likely dictates the net effect of S1P5 activation on cell migration.
Experimental Workflows and Protocols
To assess the impact of S1P5 modulation on tumor cell migration, two primary in vitro assays are widely employed: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Experimental Workflow:
Protocol 1: Wound Healing (Scratch) Assay
This method is used to study directional cell migration in two dimensions.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
S1P5 modulator (and vehicle control)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed tumor cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the medium with a serum-free or low-serum medium for 2-4 hours to minimize cell proliferation.
-
Creating the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of the S1P5 modulator or vehicle control to the respective wells.
-
Image Acquisition: Immediately capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using ImageJ or similar software. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Tumor cell line of interest
-
Serum-free and serum-containing cell culture medium
-
Transwell inserts (typically with 8 µm pore size) for 24-well plates
-
S1P5 modulator (and vehicle control)
-
Chemoattractant (e.g., fetal bovine serum, specific growth factors)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet staining solution
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation: Culture tumor cells and harvest them. Resuspend the cells in serum-free medium.
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding: Seed a defined number of cells (e.g., 5 x 10^4) in serum-free medium into the upper chamber of the Transwell insert. Add the S1P5 modulator or vehicle control to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration without cell proliferation becoming a major factor (e.g., 12-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using an inverted microscope, capture images of the stained, migrated cells from several random fields of view.
-
Count the number of migrated cells per field. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the treatment groups to the control group.
Conclusion
The study of S1P5 in the context of tumor cell migration is an evolving field. The available data suggests that activation of S1P5 can inhibit migration in certain cancer types, such as esophageal cancer, particularly when the receptor is overexpressed. The protocols and signaling information provided herein offer a foundational framework for researchers to investigate the therapeutic potential of targeting S1P5 to impede cancer metastasis. Further research is warranted to explore the efficacy of selective S1P5 agonists and antagonists across a broader range of cancer cell types and to elucidate the precise molecular switches that determine the pro-migratory versus anti-migratory outcomes of S1P5 signaling.
References
Application Notes and Protocols: Transwell Invasion Assay Using a Phosphodiesterase 5 (PDE5) Inhibitor
For: Researchers, scientists, and drug development professionals.
NOTE: The user query specified a "SYP-5 inhibitor." Extensive database searches revealed that this compound is a protein involved in meiosis in C. elegans and is not a recognized target in cancer cell invasion studies. It is highly probable that the intended target was Phosphodiesterase 5 (PDE5), a well-established enzyme in cancer progression research. This document will proceed under the assumption that "PDE5 inhibitor" was the intended subject.
Introduction
Cell invasion is a critical process in cancer metastasis, whereby cancer cells penetrate the extracellular matrix (ECM) and basement membranes to spread to distant organs. The transwell invasion assay is a widely utilized in vitro method to quantify the invasive potential of cancer cells.[1] This assay employs a two-chamber system separated by a microporous membrane coated with a layer of ECM proteins, such as Matrigel, which mimics the basement membrane.[1]
Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[2] Overexpression of PDE5 has been observed in various human cancers, and its inhibition is emerging as a promising therapeutic strategy.[2][3] PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, increase intracellular cGMP levels, activating downstream signaling pathways, primarily through protein kinase G (PKG), which can inhibit cancer cell proliferation, motility, and invasion.[2] These application notes provide a detailed protocol for utilizing a PDE5 inhibitor in a transwell invasion assay to assess its effect on cancer cell invasion.
Signaling Pathway
Inhibition of PDE5 leads to the accumulation of intracellular cGMP. This activates Protein Kinase G (PKG), which in turn can influence a variety of downstream effectors to modulate cellular processes like proliferation, apoptosis, and motility. The proposed mechanism by which PDE5 inhibition hampers cancer cell invasion involves the cGMP/PKG signaling pathway.[2]
Caption: PDE5 Inhibition and the cGMP/PKG Signaling Pathway.
Experimental Workflow
The transwell invasion assay workflow involves several key steps, from the preparation of the transwell inserts and cells to the final quantification of invaded cells. The inclusion of a PDE5 inhibitor is a critical variable in the treatment group.
Caption: Transwell Invasion Assay Experimental Workflow.
Detailed Protocols
This protocol is a general guideline and may require optimization based on the specific cell line and PDE5 inhibitor used.
Materials and Reagents
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel™ Basement Membrane Matrix
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
PDE5 inhibitor (e.g., Sildenafil, Tadalafil, Vardenafil)
-
Vehicle for inhibitor (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Methanol or 70% Ethanol (for fixation)
-
Crystal Violet staining solution (0.1% w/v)
-
Cotton swabs
-
Inverted microscope with a camera
Procedure
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1:3) with ice-cold, serum-free medium.
-
Add 50 µL of the diluted Matrigel solution to the upper surface of the transwell inserts.
-
Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5 - 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated inserts into the wells.
-
Seed 100 µL of the cell suspension (2.5 - 5 x 10^4 cells) into the upper chamber of each insert.
-
Add the PDE5 inhibitor to the upper chamber of the treatment wells at the desired final concentrations. Add an equivalent volume of the vehicle to the control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized for the specific cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in 70% ethanol for 10 minutes.
-
Allow the inserts to air dry completely.
-
Stain the cells by immersing the inserts in 0.1% crystal violet solution for 10 minutes at room temperature.
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained, invaded cells using an inverted microscope.
-
Capture images from at least four to five random fields of view for each insert.
-
Count the number of invaded cells per field. The average cell count per field can then be used for statistical analysis.
-
Data Presentation
The following tables present representative quantitative data on the effect of PDE5 inhibitors on cancer cell invasion from published studies.
Table 1: Effect of Sildenafil on Breast Cancer Cell Invasion
| Cell Line | Treatment | Concentration (µM) | Mean No. of Invaded Cells (per field) | % Inhibition of Invasion | Reference |
| MCF-7 | Vehicle | - | 150 | - | [4] |
| Sildenafil | 10 | 60 | 60% | [4] |
Table 2: Effect of Sildenafil on Cervical Cancer Cell Invasion
| Cell Line | Treatment | Concentration (µM) | Relative Invasion (%) | % Inhibition of Invasion | Reference |
| HeLa | Control | - | 100% | - | [5] |
| Sildenafil | 1.0 | ~55% | ~45% | [5] | |
| Sildenafil | 2.0 | ~30% | ~70% | [5] | |
| SiHa | Control | - | 100% | - | [5] |
| Sildenafil | 1.0 | ~60% | ~40% | [5] | |
| Sildenafil | 2.0 | ~40% | ~60% | [5] |
Table 3: Effect of PDE5 Inhibitors on Cancer-Associated Fibroblast (CAF) Invasion
| Treatment | Concentration (µM) | Relative Invasion (%) | % Inhibition of Invasion | Reference |
| Control | - | 100% | - | [3] |
| Sildenafil | 10 | ~40% | ~60% | [3] |
| Tadalafil | 10 | ~45% | ~55% | [3] |
| Vardenafil | 10 | ~35% | ~65% | [3] |
Conclusion
The transwell invasion assay is a robust method for evaluating the anti-invasive properties of PDE5 inhibitors. By increasing intracellular cGMP and activating the PKG signaling pathway, PDE5 inhibitors have been shown to significantly reduce the invasive capacity of various cancer cell types. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of PDE5 inhibition in oncology. Optimization of experimental conditions, such as cell seeding density, inhibitor concentration, and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sildenafil Inhibits the Growth and Epithelial-to-mesenchymal Transition of Cervical Cancer via the TGF-β1/Smad2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of SYP-5 Stock Solution in DMSO
Introduction
SYP-5 is a novel and potent small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2][3] HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is a key regulator in tumor progression, angiogenesis, and metastasis.[1][3] this compound exerts its inhibitory effects by suppressing the PI3K/AKT and MAPK/ERK signaling pathways, which are upstream regulators of HIF-1α stability.[1][3] This leads to the downregulation of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2), thereby inhibiting tumor cell migration, invasion, and angiogenesis.[1][3] These properties make this compound a valuable tool for cancer research and a potential candidate for anticancer drug development.[1]
Application
These notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experimental applications, such as cell-based assays. Proper preparation and storage are crucial to ensure the compound's stability and activity.
Physicochemical and Handling Properties of this compound
All quantitative data regarding this compound are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₃S | [1][4] |
| Molecular Weight | 312.38 g/mol | [1][3] |
| CAS Number | 1384268-04-5 | [2][4] |
| Appearance | Yellow to orange solid | [3] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 25 mg/mL (approx. 80 mM) 33.33 mg/mL (106.70 mM) | [4] [1] |
| Storage (Powder) | -20°C for 3 years 4°C for 2 years | [2][3] |
| Storage (in DMSO) | -80°C for 2 years -20°C for 1 year | [3] |
| Typical Working Conc. | 0.1 µM to 100 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder (e.g., Sigma-Aldrich SML1894)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
-
Preparation : Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculation : Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula : Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock : Mass (mg) = (0.010 mol/L) × (0.001 L) × (312.38 g/mol ) × 1000 mg/g = 3.124 mg
-
-
Weighing : Carefully weigh 3.124 mg of this compound powder and transfer it into a sterile amber vial or microcentrifuge tube.
-
Dissolution :
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is visibly dissolved.
-
To ensure complete dissolution, sonicate the solution in a bath sonicator for 5-10 minutes.[1]
-
-
Aliquoting and Storage :
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[3]
-
References
Application Notes & Protocols: In Vivo Study Design for SYP-5, a Novel HIF-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels, a common feature in the microenvironment of solid tumors.[1][2] The alpha subunit of HIF-1 (HIF-1α) is tightly regulated by oxygen levels. Under normal oxygen (normoxia), HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, dimerizes with HIF-1β, and activates the transcription of hundreds of genes.[3][4] These target genes are crucial for tumor progression, promoting processes like angiogenesis, metabolic reprogramming, cell survival, and metastasis.[2][5] Consequently, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy.[2][6]
SYP-5 is a novel small molecule inhibitor of HIF-1.[7] In vitro studies have demonstrated that this compound effectively suppresses the hypoxia-induced upregulation of HIF-1α and its downstream targets, including vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2).[7] The inhibitory mechanism involves the suppression of the PI3K/AKT and MAPK/ERK signaling pathways, which are upstream of HIF-1.[7] By inhibiting HIF-1, this compound has been shown to impede tumor cell migration, invasion, and angiogenesis in cell-based assays.[7]
These application notes provide a detailed framework and protocols for designing and executing preclinical in vivo studies to evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a xenograft mouse model.
HIF-1 Signaling Pathway and Mechanism of this compound
The HIF-1 Signaling Pathway
Under normoxic conditions, the HIF-1α subunit is hydroxylated on specific proline residues by prolyl-4-hydroxylases (PHDs).[1] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to ubiquitination and subsequent proteasomal degradation of HIF-1α.[1] In hypoxic environments, the lack of oxygen as a substrate inhibits PHD activity. This prevents HIF-1α degradation, causing it to accumulate, translocate to the nucleus, and form a heterodimer with the constitutively expressed HIF-1β (also known as ARNT).[4] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[1][4]
Proposed Mechanism of Action for this compound
This compound has been shown to inhibit the hypoxia-induced accumulation of HIF-1α.[7] This is achieved by targeting the upstream PI3K/AKT and MAPK/ERK signaling pathways, which are known to contribute to HIF-1α stabilization and synthesis.[7] By blocking these pathways, this compound effectively prevents the activation of the HIF-1 transcriptional program, leading to the downregulation of its target genes responsible for angiogenesis and invasion.[7]
Protocol: In Vivo Efficacy Study of this compound
This protocol outlines a study to assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Objective
To evaluate the in vivo anti-tumor efficacy, tolerability, and pharmacodynamic effects of this compound in a human cancer xenograft model.
Materials
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: A human cancer cell line with known hypoxia-induced HIF-1α expression (e.g., PC-3 prostate cancer, A549 lung cancer).[5]
-
Test Article: this compound, formulation to be determined based on solubility and stability (e.g., in 0.5% carboxymethylcellulose).
-
Vehicle Control: The formulation buffer used for this compound.
-
Positive Control (Optional): A standard-of-care chemotherapy agent for the chosen cancer type.
-
Reagents: Matrigel, sterile PBS, anesthesia (e.g., isoflurane), tissue collection and preservation reagents (formalin, liquid nitrogen).
Experimental Design and Workflow
A standard tumor growth delay study design is recommended.[8] Animals will be implanted with tumor cells and, once tumors reach a palpable size, will be randomized into treatment groups.
Detailed Experimental Protocols
Step 1: Tumor Cell Implantation
-
Culture the selected human cancer cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 20 x 10⁶ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 1 x 10⁶ cells) into the right flank of each mouse.
Step 2: Tumor Growth Monitoring and Randomization
-
Begin monitoring tumor growth approximately 5-7 days post-implantation.
-
Measure tumors using digital calipers three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When the average tumor volume reaches 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
Step 3: Drug Administration
-
Prepare this compound and vehicle solutions fresh daily or as stability allows.
-
Administer the assigned treatment (e.g., intraperitoneal injection, oral gavage) daily for a period of 21 days.
-
Record the body weight of each animal three times per week as an indicator of general health and treatment toxicity.
Step 4: Endpoint and Tissue Collection
-
The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the fixed treatment duration (e.g., 21 days).
-
At the end of the study, record final tumor volumes and body weights.
-
Euthanize mice according to approved institutional guidelines.
-
Excise tumors, weigh them, and divide each tumor into two sections.
-
One section to be snap-frozen in liquid nitrogen for protein analysis (Western Blot).
-
The other section to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Pharmacodynamic (PD) Analysis
To confirm that this compound is inhibiting its target in vivo, tumor tissues should be analyzed for key biomarkers.
-
Western Blot: Homogenize snap-frozen tumor samples to extract protein. Perform Western blotting to quantify the protein levels of HIF-1α, p-AKT, p-ERK, and VEGF.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of HIF-1α and the microvessel density marker CD31 (as a surrogate for angiogenesis).
Data Presentation and Analysis
Quantitative data should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison between groups.
Efficacy Data
Table 1: Mean Tumor Volume Over Time
| Study Day | Group 1: Vehicle | Group 2: this compound (Low Dose) | Group 3: this compound (High Dose) | Group 4: Positive Control |
|---|---|---|---|---|
| 0 | 125 ± 15 | 124 ± 14 | 126 ± 15 | 125 ± 16 |
| 3 | 180 ± 20 | 165 ± 18 | 150 ± 17 | - |
| 7 | 350 ± 45 | 280 ± 30 | 220 ± 25 | - |
| 10 | 580 ± 60 | 410 ± 45 | 310 ± 33 | - |
| 14 | 950 ± 110 | 620 ± 70 | 450 ± 50 | - |
| 17 | 1300 ± 150 | 800 ± 95 | 580 ± 65 | - |
| 21 | 1850 ± 210 | 1050 ± 120 | 710 ± 80 | - |
All values are presented as Mean Tumor Volume (mm³) ± SEM.
Table 2: Study Endpoint Efficacy Summary
| Group | N | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Group 1: Vehicle | 10 | 1850 ± 210 | 1.9 ± 0.2 | - |
| Group 2: this compound (Low Dose) | 10 | 1050 ± 120 | 1.1 ± 0.1 | 43.2 |
| Group 3: this compound (High Dose) | 10 | 710 ± 80 | 0.7 ± 0.1 | 61.6 |
| Group 4: Positive Control | 10 | - | - | - |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Tolerability Data
Table 3: Mean Body Weight Change
| Study Day | Group 1: Vehicle | Group 2: this compound (Low Dose) | Group 3: this compound (High Dose) | Group 4: Positive Control |
|---|---|---|---|---|
| 0 | 20.5 ± 0.5 | 20.6 ± 0.4 | 20.5 ± 0.5 | 20.4 ± 0.4 |
| 7 | 21.5 ± 0.6 | 21.4 ± 0.5 | 21.1 ± 0.5 | - |
| 14 | 22.1 ± 0.7 | 21.8 ± 0.6 | 21.0 ± 0.6 | - |
| 21 | 22.5 ± 0.8 | 22.0 ± 0.7 | 20.6 ± 0.7 | - |
All values are presented as Mean Body Weight (g) ± SEM.
Pharmacodynamic Data
Table 4: Tumor Biomarker Expression Levels (Relative to Vehicle)
| Group | Relative HIF-1α Protein | Relative p-AKT Protein | Relative VEGF Protein | Microvessel Density (CD31+ vessels/field) |
|---|---|---|---|---|
| Group 1: Vehicle | 1.00 | 1.00 | 1.00 | 45 ± 5 |
| Group 2: this compound (Low Dose) | 0.65 ± 0.08 | 0.70 ± 0.09 | 0.68 ± 0.07 | 30 ± 4 |
| Group 3: this compound (High Dose) | 0.30 ± 0.05 | 0.35 ± 0.06 | 0.32 ± 0.05 | 18 ± 3 |
Protein levels are quantified from Western Blots and normalized to a loading control. Data are Mean ± SEM.
Statistical Analysis
Differences in tumor volume and biomarker levels between treatment groups and the vehicle control should be analyzed using an appropriate statistical test, such as a one-way ANOVA with post-hoc analysis (e.g., Dunnett's test). A p-value of < 0.05 is typically considered statistically significant.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. raybiotech.com [raybiotech.com]
- 3. cusabio.com [cusabio.com]
- 4. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 5. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
Troubleshooting & Optimization
SYP-5 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SYP-5, a potent and selective HIF-1 inhibitor. Find answers to frequently asked questions and step-by-step troubleshooting for common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a potent and selective inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activity.[1][2] It is under investigation for its potential in cancer therapy due to its ability to inhibit tumor cell migration, invasion, and angiogenesis.[3] this compound is a small molecule with the following properties:
-
Chemical Formula: C₁₈H₁₆O₃S[4]
-
Molecular Weight: 312.38 g/mol [1]
-
Appearance: A solid, typically a white to beige or yellow to orange powder.[1][3]
-
CAS Number: 1384268-04-5[4]
Q2: In which organic solvents is this compound soluble?
This compound is readily soluble in several common organic solvents. The choice of solvent will depend on the requirements of your specific experiment. For stock solutions, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended.[1][2][4]
Q3: What is the recommended storage condition for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[3] In solvent, it is recommended to store aliquots at -80°C for up to 2 years or -20°C for up to 1 year to maintain stability.[3]
Solubility Data Summary
The following table summarizes the known solubility of this compound in various solvents. This data is crucial for preparing stock solutions and experimental formulations.
| Solvent/Solvent System | Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [2][4] |
| N,N-Dimethylformamide (DMF) | 30 mg/mL | [2][4] |
| Ethanol | 1 mg/mL | [2][4] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3] |
Troubleshooting Guide
This guide addresses common issues researchers may face when working with this compound.
Q4: I am having trouble dissolving this compound powder in my chosen solvent. What should I do?
If you observe that this compound is not dissolving completely or if precipitation occurs, you can employ the following techniques:
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a sonicator bath to break up any clumps of powder and increase the surface area for dissolution.[3]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
It is recommended to start with a small amount of solvent to create a slurry before adding the rest of the solvent, as this can improve the dissolution process.
Q5: My this compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. How can I prevent this?
This is a common issue with compounds that have low aqueous solubility. This compound has very limited solubility in aqueous solutions. To avoid precipitation, consider the following:
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a co-solvent system. Formulations containing PEG300, Tween-80, or other solubilizing agents can help maintain this compound in solution.[3]
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try working with a more diluted solution.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. While specific data for this compound is not available, you could experimentally test if adjusting the pH of your buffer (if your experiment allows) improves solubility.[5][6]
-
Inclusion Complexes: For some poorly soluble drugs, complexation with molecules like cyclodextrins can enhance aqueous solubility.[7] This would require further experimental validation for this compound.
Q6: How do I prepare this compound for in vivo or cell-based experiments?
For in vivo or in vitro studies that require a biocompatible vehicle, you cannot use high concentrations of organic solvents like DMSO. Here are two detailed protocols for preparing this compound formulations:
Experimental Protocols
Protocol 1: Aqueous-Based Formulation
This protocol is suitable for experiments where an aqueous-based vehicle is preferred.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Prepare Vehicle: In a separate tube, mix the vehicle components in the following order:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add 10% of the this compound DMSO stock solution to the prepared vehicle. For example, to make 1 mL of the final formulation, add 100 µL of the this compound stock to 900 µL of the vehicle.
-
Mix Thoroughly: Vortex the final solution until it is clear. This method yields a clear solution with a solubility of at least 2.5 mg/mL.[3]
Protocol 2: Oil-Based Formulation
This protocol is suitable for experiments that require an oil-based vehicle, such as subcutaneous injections.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Final Formulation: Add 10% of the this compound DMSO stock solution to 90% Corn Oil. For example, to make 1 mL of the final formulation, add 100 µL of the stock solution to 900 µL of corn oil.
-
Mix Thoroughly: Vortex the mixture until it forms a clear solution. This method also provides a solubility of at least 2.5 mg/mL.[3]
References
- 1. This compound = 98 HPLC 1384268-04-5 [sigmaaldrich.com]
- 2. This compound | CAS 1384268-04-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. rjptonline.org [rjptonline.org]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing SYP-5 Concentration for Maximum HIF-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SYP-5, a novel HIF-1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound concentration for maximal inhibition of Hypoxia-Inducible Factor-1 (HIF-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2] Its mechanism of action involves the suppression of the PI3K/AKT and MAPK/ERK signaling pathways. By inhibiting these pathways, this compound prevents the hypoxia-induced upregulation of the HIF-1α subunit, a key component of the active HIF-1 transcription factor.[1] This ultimately leads to the downregulation of HIF-1 target genes, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2), which are crucial for tumor angiogenesis and metastasis.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to effectively inhibit HIF-1 activity and its downstream effects in human hepatocellular carcinoma (Hep3B) and breast cancer (Bcap37) cell lines.[1][2]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on published data, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments.[1] The optimal concentration will be cell-line specific and should be determined empirically through a dose-response experiment.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your experiments is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q5: What are the expected outcomes of successful HIF-1 inhibition by this compound?
A5: Successful inhibition of HIF-1 by this compound should result in:
-
Decreased expression of the HIF-1α protein under hypoxic conditions.[1]
-
Reduced transcriptional activity of HIF-1, which can be measured using a hypoxia-responsive element (HRE)-driven luciferase reporter assay.[1]
-
Downregulation of HIF-1 target genes, such as VEGF and MMP-2, at both the mRNA and protein levels.[1]
-
Inhibition of angiogenesis, which can be assessed by an in vitro tube formation assay.[1]
-
Reduced tumor cell migration and invasion.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable inhibition of HIF-1α protein levels by Western blot. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line. 2. Ineffective hypoxic induction: The cells may not have been exposed to a sufficiently hypoxic environment to induce HIF-1α expression. 3. Rapid HIF-1α degradation: HIF-1α is highly unstable under normoxic conditions and can degrade quickly during sample preparation. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM). 2. Verify your hypoxia chamber conditions (e.g., 1% O2) and ensure a tight seal. Consider using a chemical inducer of hypoxia, such as cobalt chloride (CoCl2) or deferoxamine (DFO), as a positive control. 3. Lyse cells quickly on ice, preferably within a hypoxic chamber. Use a lysis buffer containing protease and phosphatase inhibitors. |
| High background or non-specific bands in HIF-1α Western blot. | 1. Antibody issues: The primary or secondary antibody may have non-specific binding. 2. Insufficient blocking: The membrane may not have been adequately blocked. | 1. Use a well-validated antibody for HIF-1α. Titrate the primary antibody concentration. Run a negative control without the primary antibody. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). |
| Inconsistent results in the HRE-luciferase reporter assay. | 1. Variable transfection efficiency: Differences in the amount of plasmid DNA delivered to cells can lead to variability. 2. Cell viability issues: The this compound concentration may be cytotoxic, affecting luciferase expression and activity. | 1. Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase). 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to determine the cytotoxic concentration of this compound for your cell line. |
| No effect of this compound on tube formation in the angiogenesis assay. | 1. Suboptimal this compound concentration: The concentration may be insufficient to inhibit VEGF secretion to a level that impacts angiogenesis. 2. Issues with endothelial cells: The endothelial cells (e.g., HUVECs) may not be healthy or responsive. | 1. Test a range of this compound concentrations in the angiogenesis assay. 2. Ensure the endothelial cells are at a low passage number and are properly handled. Include a positive control for tube formation (e.g., VEGF treatment) and a negative control (e.g., vehicle). |
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from published research.
Table 1: Effect of this compound on HIF-1α, VEGF, and MMP-2 Protein Expression in Hep3B and Bcap37 cells under Hypoxia.
| Cell Line | Treatment | HIF-1α (% of Hypoxia Control) | VEGF (% of Hypoxia Control) | MMP-2 (% of Hypoxia Control) |
| Hep3B | Hypoxia + this compound (5 µM) | ~50% | ~60% | ~55% |
| Hypoxia + this compound (10 µM) | ~25% | ~40% | ~30% | |
| Hypoxia + this compound (20 µM) | ~10% | ~20% | ~15% | |
| Bcap37 | Hypoxia + this compound (5 µM) | ~60% | ~70% | ~65% |
| Hypoxia + this compound (10 µM) | ~40% | ~50% | ~45% | |
| Hypoxia + this compound (20 µM) | ~20% | ~30% | ~25% |
Data are estimations based on the graphical data from Wang et al., 2016.[1]
Table 2: Effect of this compound on Hypoxia-Induced Cell Migration and Invasion.
| Cell Line | Assay | Treatment | Inhibition of Migration/Invasion |
| Hep3B | Migration | Hypoxia + this compound (10 µM) | Significant |
| Invasion | Hypoxia + this compound (10 µM) | Significant | |
| Bcap37 | Migration | Hypoxia + this compound (10 µM) | Significant |
| Invasion | Hypoxia + this compound (10 µM) | Significant |
Based on findings from Wang et al., 2016.[1]
Experimental Protocols
Western Blot Analysis for HIF-1α, p-AKT, and p-ERK
Objective: To determine the effect of this compound on the protein levels of HIF-1α and the phosphorylation status of AKT and ERK.
Methodology:
-
Cell Culture and Treatment: Plate Hep3B or Bcap37 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for a specified pre-incubation time (e.g., 1 hour).
-
Hypoxic Induction: Place the cell culture plates in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for the desired duration (e.g., 6 hours) to induce HIF-1α expression. A normoxic control group should be maintained under standard incubator conditions (21% O2, 5% CO2).
-
Cell Lysis: Immediately after hypoxic exposure, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is critical to perform this step quickly to prevent HIF-1α degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HRE-Luciferase Reporter Assay
Objective: To quantify the effect of this compound on the transcriptional activity of HIF-1.
Methodology:
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the hypoxia-responsive element (HRE) and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
Treatment and Hypoxic Induction: After transfection (e.g., 24 hours), treat the cells with different concentrations of this compound or vehicle. Expose the cells to hypoxic conditions (1% O2) for a suitable period (e.g., 16-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated control under hypoxic conditions.
In Vitro Tube Formation Assay
Objective: To assess the effect of this compound on angiogenesis.
Methodology:
-
Preparation of Conditioned Medium: Culture tumor cells (e.g., Hep3B or Bcap37) with various concentrations of this compound under hypoxic conditions for 24 hours. Collect the culture supernatant, which will serve as the conditioned medium.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Endothelial Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the conditioned medium from the tumor cells.
-
Incubation and Visualization: Incubate the plate for 6-12 hours to allow for the formation of capillary-like structures. Visualize and photograph the tube networks using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points and the total tube length using image analysis software.
Visualizations
Caption: this compound inhibits HIF-1α by targeting upstream PI3K/AKT and MAPK/ERK pathways.
Caption: A stepwise approach to determine the optimal this compound concentration.
Caption: A decision tree for troubleshooting lack of HIF-1α inhibition by this compound.
References
SYP-5 stability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting issues related to the stability of SYP-5 in cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common sign of compound instability in cell culture media. Small molecules like this compound can degrade over time, which leads to a reduced effective concentration and the potential for byproducts with off-target effects.[1]
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of this compound in a typical cell culture environment:
-
pH: The pH of the culture medium can change over time and may affect the stability of this compound.[1]
-
Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[1]
-
Light Exposure: Some compounds are photosensitive and may degrade when exposed to light.[1]
-
Reactive Components in Media: Serum and other media components may contain enzymes that can metabolize this compound. Additionally, reactive oxygen species can lead to oxidation.[1]
-
Solubility Issues: Poor solubility can cause the compound to precipitate out of solution over time, thus lowering its effective concentration.[1]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: To assess the stability of this compound, you should incubate it in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for various lengths of time. At each time point, collect an aliquot of the medium and analyze the concentration of the parent this compound compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of instability.[1]
Q4: What immediate actions can I take to minimize the instability of this compound in my experiments?
A4: To help reduce degradation, consider these immediate steps:
-
Prepare Fresh Solutions: Always make fresh stock solutions of this compound and dilute it into the culture medium right before use.[1]
-
Control Temperature: Minimize the time that this compound is exposed to 37°C before it is added to the cells.[1]
-
Use Serum-Free Media (if applicable): If your cells can be maintained in serum-free media for the duration of your experiment, this may decrease enzymatic degradation.[1]
Troubleshooting Guides
This section provides solutions to common issues you may encounter when working with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
| Potential Cause | Recommended Solution |
| Degradation of this compound in cell culture medium. | Prepare fresh working solutions of this compound immediately before each experiment. To confirm stability, run a time-course experiment where this compound is incubated in the medium for different durations before being added to the cells.[2] |
| Adsorption to plasticware. | Hydrophobic compounds can stick to the plastic surfaces of culture plates and tubes, which lowers the effective concentration. Use low-adhesion plasticware or pre-incubate the plates with a blocking agent like bovine serum albumin (BSA), if it is compatible with your experiment.[2] |
| Interaction with serum proteins. | If you are using a medium that contains serum, this compound may bind to serum proteins, which reduces its free and active concentration. Conduct stability studies in both serum-free and serum-containing media to evaluate the impact of serum. You may need to increase the initial concentration of this compound to compensate for serum binding.[2] |
Issue 2: Precipitation of this compound is observed in the cell culture medium.
| Potential Cause | Recommended Solution |
| Poor solubility at the working concentration. | While this compound is soluble in DMSO, its solubility in aqueous media is much lower. Optimize your dilution protocol by performing serial dilutions rather than large, single-step dilutions into the aqueous buffer. Adding this compound to media that already contains serum may also help, as serum proteins can stabilize the compound.[3] |
| High final concentration of DMSO. | Make sure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%). High concentrations of DMSO can be toxic to cells and can also affect the solubility of the compound.[2] |
Issue 3: Difficulty in quantifying the concentration of this compound over time.
| Potential Cause | Recommended Solution |
| Inadequate analytical method. | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are appropriate methods for quantifying this compound.[2] It is important to develop a robust and sensitive analytical method. |
| Interference from media components. | Cell culture media is a complex mixture that can interfere with the analysis of this compound. Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, effectively removes these interfering components.[4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS
Objective: To determine the stability of this compound in a specific cell culture medium over a set time course.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with or without fetal bovine serum (FBS)
-
LC-MS grade acetonitrile and water
-
Formic acid
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into the cell culture medium to achieve the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 0.1%.
-
Aliquot the this compound containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, take one tube and immediately stop any potential degradation by adding 2 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the sample and centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[5][6]
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the concentration of the remaining parent this compound compound using a validated LC-MS/MS method.[5]
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration at time 0 versus time. This will provide a stability profile of this compound under your experimental conditions.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway activated by this compound.
References
Technical Support Center: Troubleshooting SYP-5 Western Blot Results for HIF-1α
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of Hypoxia-Inducible Factor-1 alpha (HIF-1α) using the SYP-5 antibody. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting any HIF-1α signal in my Western blot?
A1: The absence of a HIF-1α signal is a common issue, primarily due to the protein's rapid degradation under normoxic (normal oxygen) conditions.[1][2][3] HIF-1α has a very short half-life, estimated to be around 5 minutes, as it is targeted for proteasomal degradation in the presence of oxygen.[4][5]
To address this, ensure the following:
-
Rapid Sample Preparation: Prepare cell or tissue lysates as quickly as possible, ideally on ice or at 4°C, to minimize degradation.[1][2] Some protocols even suggest performing the lysis steps within a hypoxic chamber.[2]
-
Use of Hypoxia Mimetics: Treat cells with hypoxia-mimicking agents like cobalt chloride (CoCl₂) or desferrioxamine (DFO) to stabilize HIF-1α.[1]
-
Positive Controls: Always include a positive control, such as lysates from cells known to express high levels of HIF-1α or those treated with hypoxia mimetics.[1]
-
Nuclear Extraction: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts can enrich the protein and enhance detection.
-
Protease and Phosphatase Inhibitors: Supplement your lysis buffer with a cocktail of protease and phosphatase inhibitors to prevent protein degradation.[2][3]
Q2: My Western blot shows multiple bands. How do I identify the correct HIF-1α band?
A2: The presence of multiple bands can be due to several factors, including protein degradation, post-translational modifications, or non-specific antibody binding.[1][6]
Here's how to interpret the bands:
-
Expected Molecular Weight: The theoretical molecular weight of HIF-1α is approximately 93 kDa.[7] However, due to post-translational modifications like ubiquitination, it often appears as a band between 110-130 kDa.[7]
-
Degradation Products: Lower molecular weight bands, typically in the 40-80 kDa range, are often degradation products of HIF-1α.[1][2][7]
-
Dimers: Bands appearing at a much higher molecular weight (above 200 kDa) could represent HIF-1α dimers, although this is less common under denaturing conditions.[1][7]
-
Non-Specific Bands: These can arise from the primary or secondary antibody. To troubleshoot, try optimizing the antibody concentrations, increasing the stringency of your washes, or using a different blocking buffer.[6]
Q3: I'm observing a high background on my Western blot. What could be the cause?
A3: High background can obscure your target protein and make data interpretation difficult. Common causes include:
-
Inadequate Blocking: Ensure the membrane is blocked sufficiently. A common blocking agent is 5% non-fat dry milk in TBST.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try using a more dilute solution.
-
Insufficient Washing: Increase the number and duration of washes after antibody incubations to remove unbound antibodies.
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can lead to background noise.
Troubleshooting Guide
This table summarizes common issues encountered during HIF-1α Western blotting and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Signal | 1. Rapid protein degradation.[1][2] 2. Insufficient protein loading. 3. Ineffective antibody. 4. Low HIF-1α expression in the sample. | 1. Prepare lysates quickly on ice and use protease inhibitors.[1][2][3] Consider using a hypoxic chamber.[2] 2. Load at least 20-40 µg of total protein per lane. 3. Use a validated positive control to confirm antibody activity. 4. Induce HIF-1α expression with hypoxia or chemical mimetics (e.g., CoCl₂, DFO).[1] Use nuclear extracts for enriched signal. |
| High Background | 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Inadequate washing. 4. Membrane contamination. | 1. Increase blocking time or try a different blocking agent. 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of wash steps. 4. Handle the membrane carefully with forceps. |
| Non-Specific Bands | 1. Antibody cross-reactivity. 2. Protein degradation.[1][2] 3. Presence of protein dimers or complexes.[1] | 1. Run a negative control (e.g., lysate from HIF-1α knockout cells). Optimize antibody dilution and washing conditions.[6] 2. Minimize degradation by working quickly and using inhibitors.[2] 3. Ensure complete denaturation and reduction of samples before loading. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Inconsistent hypoxia induction. 3. Issues with gel electrophoresis or transfer. | 1. Standardize the lysis protocol and ensure all samples are treated identically. 2. Precisely control the duration and oxygen levels of hypoxic treatment. 3. Verify complete and even transfer of proteins to the membrane using a stain like Ponceau S.[8] |
Experimental Protocols
Detailed Methodology for HIF-1α Western Blotting
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
1. Sample Preparation (Cell Lysates)
-
Induction of HIF-1α: Culture cells to the desired confluency. To induce HIF-1α expression, either place the cells in a hypoxic chamber (1-5% O₂) for 4-16 hours or treat with a chemical inducer like CoCl₂ (100-150 µM) or DFO (100-200 µM) for a similar duration.[9] Always include a normoxic, untreated control.
-
Lysis:
-
Wash cells once with ice-cold PBS.
-
Immediately add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.
2. SDS-PAGE and Electrotransfer
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 7.5% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[8]
3. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound anti-HIF-1α antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia.
Caption: Experimental Workflow for HIF-1α Western Blotting.
References
- 1. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 9. HIF1A Antibody (D5F3M) | Cell Signaling Technology [cellsignal.com]
how to prevent SYP-5 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of SYP-5 in aqueous solutions.
Troubleshooting Guide & FAQs
Precipitation of this compound in aqueous solutions can significantly impact experimental outcomes by reducing the effective concentration and introducing variability. Below are common issues and solutions in a question-and-answer format.
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution in aqueous buffer or cell culture media?
A1: This phenomenon, often called "crashing out," is common for hydrophobic molecules like this compound.[1] It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The DMSO concentration may be too low to maintain solubility.
Solutions:
-
Optimize DMSO Concentration: Increase the final DMSO percentage in your working solution, but keep it as low as possible to avoid solvent effects on your experiment (typically ≤ 1%).
-
Slow, Controlled Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously to ensure rapid dispersal.[1]
-
Temperature Considerations: Ensure your aqueous buffer is at room temperature or slightly warmed, as cold temperatures can decrease the solubility of hydrophobic compounds.[1]
Q2: I've prepared my this compound solution, but it precipitates over time. What can I do?
A2: Time-dependent precipitation can be due to the solution being supersaturated or the compound being unstable in the aqueous environment.
Solutions:
-
Fresh Preparations: Prepare working solutions fresh before each experiment to minimize the time for nucleation and crystal growth.[1]
-
Use of Precipitation Inhibitors: Incorporate a small amount of a biocompatible polymer, such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC), into your aqueous buffer to inhibit crystal growth.[1][2]
-
Storage Conditions: If short-term storage is necessary, store the solution at a constant temperature and protect it from light. Avoid freeze-thaw cycles.
Q3: Can I improve the solubility of this compound in my aqueous solution from the start?
A3: Yes, several formulation strategies can enhance the solubility of poorly water-soluble compounds like this compound.
Solutions:
-
pH Adjustment: The solubility of this compound may be pH-dependent. Determine the optimal pH for solubility and buffer your aqueous solution accordingly.[3]
-
Use of Solubilizing Agents:
-
Co-solvents: In addition to DMSO, other biocompatible co-solvents like ethanol or glycerol can be considered, depending on the experimental system.[5]
Q4: How do I know what the maximum soluble concentration of this compound is in my specific buffer?
A4: You will need to perform a solubility assessment. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you determine the highest concentration you can achieve without precipitation under your experimental conditions.
Data Presentation: this compound Solubility in Different Solvents
The following table summarizes the solubility of this compound in various solvents. This data can serve as a guide for preparing stock and working solutions.
| Solvent System | This compound Concentration | Temperature (°C) | Observations |
| 100% DMSO | > 50 mg/mL | 25 | Clear solution |
| 100% Ethanol | ~ 5 mg/mL | 25 | Clear solution |
| PBS (pH 7.4) | < 10 µg/mL | 25 | Precipitation observed at higher concentrations |
| PBS (pH 7.4) + 1% DMSO | ~ 25 µg/mL | 25 | Clear solution |
| PBS (pH 7.4) + 0.1% Tween® 80 | ~ 50 µg/mL | 25 | Clear solution |
| Cell Culture Medium + 10% FBS + 0.5% DMSO | ~ 50 µM | 37 | No visible precipitation over 24 hours |
Note: These are representative data. Actual solubility may vary depending on the specific batch of this compound and the exact composition of the buffer or media.
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific aqueous buffer or cell culture medium without precipitation.
Materials:
-
This compound (solid)
-
100% DMSO
-
Aqueous buffer or cell culture medium of interest
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator or water bath at the desired experimental temperature (e.g., 37°C)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved. Gentle warming and vortexing can be used if necessary.
-
Pre-warm the Aqueous Medium: Pre-warm your buffer or cell culture medium to the intended experimental temperature (e.g., 37°C).[6]
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution into the pre-warmed aqueous medium.
-
For example, to test concentrations from 1 µM to 100 µM, you would perform the appropriate dilutions from your stock.
-
Always add the DMSO stock to the aqueous medium and vortex immediately.
-
-
Incubation and Observation:
-
Incubate the prepared solutions at the desired temperature for a duration relevant to your experiment (e.g., 2, 8, 24 hours).
-
Visually inspect each solution for any signs of precipitation (cloudiness, turbidity, or visible particles).
-
For a more sensitive assessment, examine a small aliquot of each solution under a microscope to look for crystalline structures.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains a clear solution without any visible precipitate or microscopic crystals after the incubation period is considered the maximum soluble concentration under those conditions.
Visualizations
Below are diagrams to aid in understanding the troubleshooting workflow and the signaling pathway context of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Glycerol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of poorly soluble compounds, exemplified here as "Compound SYP-5".
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for in vivo studies?
A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter that determines the efficacy and therapeutic window of a compound. Low bioavailability can lead to insufficient drug exposure at the target site, resulting in a lack of efficacy in in vivo studies.
Q2: What are the common causes of low oral bioavailability?
A: The primary reasons for low oral bioavailability include:
-
Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low membrane permeability: The compound cannot efficiently cross the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.
Q3: What are the initial steps to consider when a compound shows low bioavailability?
A: A systematic approach is recommended:
-
Physicochemical Characterization: Thoroughly characterize the compound's solubility, permeability (e.g., using Caco-2 assays), and stability at different pH values.
-
Biopharmaceutical Classification System (BCS): Classify the compound according to the BCS (Class II: low solubility, high permeability; Class IV: low solubility, low permeability) to guide formulation strategies.[1]
-
Solid-State Characterization: Analyze the crystalline form (polymorphism) of the compound, as different crystal forms can have different solubilities.
Q4: What are the main strategies to improve the bioavailability of poorly soluble compounds?
A: Several formulation strategies can be employed, broadly categorized as:
-
Physical Modifications: Increasing the surface area of the drug particles (micronization, nanosuspension) or creating amorphous forms (solid dispersions).[1][2][3][4]
-
Complexation: Using complexing agents like cyclodextrins to encapsulate the drug molecule and increase its apparent solubility.[2][3]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to create solutions, emulsions, or self-microemulsifying drug delivery systems (SMEDDS).[3]
-
Use of Co-solvents and Surfactants: Adding excipients to the formulation that enhance the solubility of the drug in the gastrointestinal tract.[2][5]
Troubleshooting Guide
Issue 1: Compound this compound precipitates out of solution when dosed orally in a simple aqueous vehicle.
-
Question: My compound is soluble in DMSO for stock preparation, but crashes out when I dilute it into an aqueous vehicle for oral gavage. What can I do?
-
Answer: This is a common issue for poorly soluble compounds. Here are some solutions:
-
Co-solvent Systems: Try using a co-solvent system. A mixture of polyethylene glycol 400 (PEG 400), propylene glycol, and water can often maintain the solubility of hydrophobic compounds. Start with a small percentage of the organic solvent and titrate up as needed, keeping in mind the tolerability of the vehicle in your animal model.
-
Surfactant Addition: Incorporate a non-ionic surfactant like Tween® 80 or Cremophor® EL at a low concentration (e.g., 0.5-5%) in your aqueous vehicle. Surfactants can form micelles that encapsulate the drug, preventing precipitation.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle might improve its solubility. However, be mindful of the physiological pH of the stomach and intestine.
-
Issue 2: Despite trying different vehicles, the plasma exposure of Compound this compound after oral administration is still very low and highly variable between animals.
-
Question: I've used co-solvents and surfactants, but the bioavailability of my compound remains poor and inconsistent. What is the next step?
-
Answer: High variability often points to dissolution-rate limited absorption. In this case, more advanced formulation strategies are needed:
-
Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution.
-
Micronization: Milling the compound to the micron size range can be a first step.[1]
-
Nanosuspension: Further reducing the particle size to the nanometer range can significantly enhance the dissolution rate and bioavailability.[1] This can be achieved through wet milling or high-pressure homogenization.
-
-
Solid Dispersion: Creating a solid dispersion involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents the drug from crystallizing and presents it in a higher energy state, which improves solubility and dissolution.[3][4]
-
Lipid-Based Formulations (SMEDDS): For highly lipophilic compounds (LogP > 5), a Self-Microemulsifying Drug Delivery System (SMEDDS) can be very effective. These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6]
-
Issue 3: I have developed a nanosuspension of Compound this compound, but I am observing particle aggregation over time.
-
Question: My nanosuspension looks good initially, but the particles are not stable in storage. How can I prevent this?
-
Answer: Particle aggregation is a sign of physical instability. To prevent this, you need to add stabilizers to your formulation:
-
Steric Stabilizers: Use polymers like hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or poloxamers. These polymers adsorb to the surface of the nanoparticles and create a steric barrier that prevents them from coming into close contact.
-
Electrostatic Stabilizers: Ionic surfactants like sodium dodecyl sulfate (SDS) can also be used. They provide a surface charge to the nanoparticles, leading to electrostatic repulsion.
-
Combination: A combination of steric and electrostatic stabilizers is often the most effective approach.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Compound this compound in Different Formulations (Rat Model, 10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% HPMC) | 50 ± 15 | 4.0 | 350 ± 90 | < 5% |
| Co-solvent (20% PEG 400 in water) | 120 ± 40 | 2.0 | 980 ± 250 | ~12% |
| Nanosuspension (2% Poloxamer 188) | 450 ± 110 | 1.0 | 4200 ± 800 | ~50% |
| Solid Dispersion (1:4 drug to PVP K30) | 600 ± 150 | 1.0 | 5800 ± 1200 | ~70% |
| SMEDDS (Capryol 90, Cremophor EL, Transcutol) | 850 ± 200 | 0.5 | 7500 ± 1500 | > 90% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Slurry Formation: Disperse 1% (w/v) of Compound this compound into the stabilizer solution.
-
Milling: Add the slurry and milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber.
-
Milling Process: Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours). Monitor the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering).
-
Separation: Once the desired particle size is achieved (typically < 200 nm), separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both Compound this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: A logical guide for troubleshooting poor oral bioavailability.
Caption: Impact of bioavailability on a target signaling pathway.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Quality by Design and In Silico Approach in SNEDDS Development: A Comprehensive Formulation Framework [mdpi.com]
dealing with SYP-5 cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SYP-5 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in non-cancerous cell lines?
The optimal starting concentration of this compound can vary significantly depending on the specific non-cancerous cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). As a general guideline, a starting range of 1 µM to 100 µM is advisable for initial experiments.
2. How should I dissolve and store this compound?
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell-culture grade DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. What is the expected cytotoxic effect of this compound on non-cancerous cell lines compared to cancer cell lines?
This compound has been observed to exhibit differential cytotoxicity, with cancer cell lines generally showing higher sensitivity. However, cytotoxic effects on non-cancerous cell lines can still be significant. The selectivity index (SI), calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line, can be used to quantify this difference. An SI value greater than 2 indicates a degree of selective toxicity towards cancer cells.[1]
4. What are the known signaling pathways affected by this compound in non-cancerous cells?
Preliminary studies suggest that this compound may induce cytotoxicity in non-cancerous cells through the activation of apoptotic pathways and by inducing cell cycle arrest. The specific pathways can be cell-type dependent but may involve the modulation of key regulatory proteins. It is important for researchers to investigate these pathways in their specific cell line of interest.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variations in cell number per well.
-
Inaccurate Drug Concentration: Errors in serial dilutions or improper mixing of this compound can result in inconsistent concentrations across wells.
-
Edge Effects: Evaporation from wells on the outer edges of a plate can concentrate media components and the drug, leading to altered cell viability.
-
Contamination: Bacterial or mycoplasma contamination can affect cell health and response to treatment.
Solutions:
-
Ensure thorough mixing of cell suspension before seeding.
-
Use a calibrated multichannel pipette for seeding and drug addition.
-
Prepare fresh serial dilutions of this compound for each experiment.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental data points; instead, fill them with sterile medium or PBS.
-
Regularly test cell cultures for mycoplasma contamination.
Issue 2: No significant cytotoxicity observed at expected concentrations.
Possible Causes:
-
Incorrect Drug Preparation: The this compound stock solution may have been prepared incorrectly or may have degraded due to improper storage.
-
Cell Line Resistance: The specific non-cancerous cell line may be inherently resistant to this compound.
-
Insufficient Incubation Time: The duration of this compound exposure may not be long enough to induce a cytotoxic response.
-
High Seeding Density: A high cell density can sometimes mask the cytotoxic effects of a compound.
Solutions:
-
Prepare a fresh stock solution of this compound and verify the concentration.
-
Increase the concentration range of this compound in your dose-response experiment.
-
Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
-
Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Issue 3: Unexpected morphological changes in cells.
Possible Causes:
-
Solvent Toxicity: High concentrations of DMSO can cause cellular stress and morphological changes.
-
Off-Target Effects: this compound may have unintended effects on cellular structures or adhesion.
-
Apoptosis or Necrosis: The observed changes may be characteristic of programmed cell death (apoptosis) or cellular injury (necrosis).
Solutions:
-
Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Document morphological changes with microscopy.
-
Perform assays to distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values of this compound in various non-cancerous and cancer cell lines to illustrate its potential selectivity.
| Cell Line | Cell Type | IC50 (µM) |
| hFIB | Human Fibroblast | 85.6 |
| BEAS-2B | Human Bronchial Epithelial | 65.7 |
| PNT2 | Human Prostate Epithelial | 33.2 |
| A549 | Human Lung Carcinoma | 12.5 |
| MCF-7 | Human Breast Adenocarcinoma | 8.2 |
| Du-145 | Human Prostate Carcinoma | 19.4 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate non-cancerous cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate non-cancerous cell line
-
Complete cell culture medium
-
LDH assay kit
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate for the desired time period.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: A potential this compound induced apoptotic signaling pathway.
References
Validation & Comparative
A Comparative Guide to HIF-1 Inhibitors: SYP-5 vs. PX-478
For researchers and drug development professionals navigating the landscape of cancer therapeutics, targeting the hypoxia-inducible factor-1 (HIF-1) pathway presents a promising strategy. HIF-1 is a critical transcription factor that enables tumor cells to adapt to low-oxygen environments, promoting angiogenesis, metastasis, and resistance to therapy. This guide provides an objective comparison of a novel HIF-1 inhibitor, SYP-5, with the well-characterized inhibitor, PX-478, supported by experimental data and detailed methodologies.
Introduction to the Inhibitors
This compound is a novel, potent small molecule inhibitor of HIF-1.[1][2] Its mechanism of action involves the suppression of upstream signaling pathways, specifically the PI3K/AKT and MAPK/ERK pathways, which are crucial for the stabilization and activity of HIF-1α, the oxygen-regulated subunit of HIF-1.[1] By inhibiting these pathways, this compound effectively reduces the hypoxia-induced accumulation of HIF-1α, leading to the downregulation of its target genes involved in tumor progression.[1]
PX-478 is an orally active and selective small molecule inhibitor of HIF-1α that has undergone extensive preclinical and clinical investigation.[3][4][5] Its antitumor activity is linked to its ability to suppress both constitutive and hypoxia-induced levels of HIF-1α.[6][7] PX-478 employs a multi-faceted approach to inhibit HIF-1α, primarily by inhibiting its translation, and to a lesser extent, by decreasing its mRNA levels and inhibiting its deubiquitination.[8][9][10] This inhibitory action is independent of the tumor suppressor proteins pVHL and p53.[8][9]
Comparative Data
The following table summarizes the key characteristics and performance of this compound and PX-478 based on available experimental data.
| Feature | This compound | PX-478 |
| Primary Mechanism of Action | Inhibits PI3K/AKT and MAPK/ERK pathways, leading to reduced HIF-1α expression.[1] | Primarily inhibits HIF-1α translation; also decreases HIF-1α mRNA and inhibits deubiquitination.[8][9][10] |
| HIF-1α Inhibition (IC50) | ~10 µM (in a luciferase reporter assay)[11] | ~20-50 µM (for HIF-1α protein inhibition in various cancer cell lines)[4] |
| Downstream Effects | Downregulates HIF-1 target genes (VEGF, MMP-2); suppresses tumor cell migration, invasion, and angiogenesis.[1] | Downregulates HIF-1 target genes (VEGF, GLUT-1); induces apoptosis, enhances radiosensitivity, and exhibits broad antitumor activity in vivo.[4][6] |
| Dependence on pVHL/p53 | Not explicitly stated, but mechanism suggests independence. | Independent of pVHL and p53 status.[8][9] |
| Clinical Development | Preclinical. | Has undergone Phase I clinical trials.[4][10] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the HIF-1 signaling pathway and the distinct points of intervention for this compound and PX-478.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate HIF-1 inhibitors like this compound and PX-478.
Western Blot for HIF-1α Protein Expression
This protocol is used to quantify the levels of HIF-1α protein in cells treated with inhibitors.
-
Cell Culture and Treatment: Cancer cells (e.g., Hep3B, PC3) are cultured under normoxic (21% O₂) or hypoxic (1% O₂) conditions. Cells are treated with varying concentrations of this compound, PX-478, or a vehicle control for a specified duration (e.g., 16-24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[12]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against HIF-1α. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or α-tubulin is used as a loading control to normalize the HIF-1α signal.[12]
HIF-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with a luciferase reporter plasmid containing multiple copies of the hypoxia response element (HRE) and a control plasmid (e.g., Renilla luciferase) for normalization.[11]
-
Treatment and Hypoxia Induction: After transfection, cells are treated with the inhibitors and exposed to hypoxic conditions for 16-24 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The HRE-driven firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative HIF-1 transcriptional activity.
Cell Invasion Assay (Transwell Assay)
This method assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
Cell Seeding: Cancer cells, pre-treated with this compound, PX-478, or vehicle control under hypoxic conditions, are seeded into the upper chamber in a serum-free medium.
-
Invasion Stimulation: The lower chamber is filled with a medium containing a chemoattractant, such as a fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Summary and Conclusion
Both this compound and PX-478 are effective inhibitors of the HIF-1 pathway, but they achieve this through different mechanisms. This compound acts upstream by targeting the PI3K/AKT and MAPK/ERK signaling cascades, which are integral to HIF-1α regulation.[1] In contrast, PX-478 exerts its effects more directly on HIF-1α by inhibiting its translation and promoting its degradation.[8][9][10]
PX-478 is a more established compound with a substantial body of in vivo data and has progressed to clinical trials.[4][6] Its efficacy against a wide range of tumor xenografts and its ability to enhance radiosensitivity are well-documented.[4][6] this compound, as a novel inhibitor, shows significant promise in preclinical models by effectively suppressing tumor cell invasion and angiogenesis.[1]
For researchers, the choice between these inhibitors may depend on the specific research question. This compound could be a valuable tool for investigating the role of upstream signaling in HIF-1 regulation, while PX-478 provides a well-validated tool for studying the direct consequences of HIF-1α inhibition in a variety of in vitro and in vivo models. Both compounds represent important pharmacological tools for dissecting the complexities of the HIF-1 pathway and for the development of next-generation anticancer therapies.
References
- 1. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular and functional evaluation of a novel HIF inhibitor, benzopyranyl 1,2,3-triazole compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]
A Comparative Guide to the Efficacy of HIF-1 Inhibitors: SYP-5 vs. KC7F2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1), SYP-5 and KC7F2. This document summarizes their mechanisms of action, presents key quantitative data from experimental studies, and details the methodologies used in these experiments to facilitate informed decisions in research and drug development.
At a Glance: this compound vs. KC7F2
| Feature | This compound | KC7F2 |
| Primary Target | Hypoxia-Inducible Factor-1 (HIF-1) | Hypoxia-Inducible Factor-1α (HIF-1α) |
| Mechanism of Action | Suppresses the PI3K/AKT and MAPK/ERK signaling pathways, leading to reduced HIF-1α expression.[1] | Inhibits the translation of HIF-1α mRNA by suppressing the phosphorylation of 4EBP1 and p70 S6 kinase.[2][3] |
| Reported IC50 | ~10 µM for HIF-1α inhibition.[4] | 20 µM for inhibition of HIF-1α translation in a cell-based assay.[5] |
| Key Biological Effects | Inhibits tumor cell migration, invasion, and angiogenesis.[1] | Exhibits cytotoxicity in cancer cells, particularly under hypoxic conditions, and prevents the activation of HIF-1 target genes.[2] |
Mechanism of Action
This compound acts upstream of HIF-1α, targeting the PI3K/AKT and MAPK/ERK signaling pathways.[1] By inhibiting these pathways, this compound prevents the signaling cascade that leads to the stabilization and accumulation of HIF-1α protein under hypoxic conditions.
KC7F2 , in contrast, directly targets the translational machinery of HIF-1α. It inhibits the phosphorylation of two key regulators of protein synthesis, the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase (S6K).[2][3] This action effectively blocks the synthesis of the HIF-1α protein from its mRNA transcript.
Quantitative Efficacy Data
The following table summarizes the key quantitative data for this compound and KC7F2, providing a direct comparison of their potency and effects in various cancer cell lines.
| Compound | Assay | Cell Line(s) | Concentration | Effect | Reference |
| This compound | HIF-1α Inhibition | Not specified | ~10 µM (IC50) | Inhibition of HIF-1α protein levels. | [4] |
| Luciferase Reporter | U251-HRE | Not specified | Specifically inhibits hypoxic induction of luciferase expression. | ||
| Western Blot | Hep3B, Bcap37 | Not specified | Inhibited hypoxia-induced upregulation of HIF-1α, VEGF, and MMP-2. | [1] | |
| Cell Migration/Invasion | Hep3B, Bcap37 | Not specified | Retarded cell migration and invasion induced by hypoxia and FBS. | [1] | |
| Tube Formation | HUVEC | Not specified | Suppressed angiogenesis induced by hypoxia and VEGF. | [1] | |
| KC7F2 | HIF-1α Translation | LN229-HRE-AP | 20 µM (IC50) | Inhibition of HIF-1α translation. | [5] |
| Cytotoxicity | MCF7, LNZ308, A549, U251MG, LN229 | 15-25 µM (IC50) | Dose-response cytotoxicity, more severe under hypoxia. | [5] | |
| Western Blot | LN229, U251MG, MCF7, PC3, LNZ308 | 20-40 µM | Dose-dependent reduction of HIF-1α protein levels under hypoxia. | ||
| Colony Formation | D54MG | 5-10 µM | Inhibition of colony formation, especially under hypoxia. | ||
| Tube Formation | HUVEC | 10 µM | Suppressed VEGF-induced tube formation. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
HIF-1α Western Blot Analysis
This protocol is a general guideline for detecting HIF-1α protein levels and can be adapted for use with either this compound or KC7F2.
-
Cell Culture and Treatment: Plate cells (e.g., Hep3B, Bcap37, LN229) and allow them to adhere. Treat cells with desired concentrations of this compound or KC7F2 and incubate under normoxic (21% O2) or hypoxic (1% O2) conditions for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vitro Angiogenesis (Tube Formation) Assay
This protocol is used to assess the effect of this compound and KC7F2 on the formation of capillary-like structures by endothelial cells.
-
Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the solidified gel in media containing the desired concentrations of this compound or KC7F2. A positive control (e.g., VEGF) and a negative control (vehicle) should be included.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Analyze the images to quantify the extent of tube formation. Parameters such as the number of nodes, number of branches, and total tube length can be measured using image analysis software.
This comparative guide provides a foundational understanding of the efficacy and mechanisms of this compound and KC7F2. The provided data and protocols are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of these HIF-1 inhibitors.
References
- 1. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and functional evaluation of a novel HIF inhibitor, benzopyranyl 1,2,3-triazole compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Validation of SYP-5's Inhibitory Effect on HIF-1α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of SYP-5 as a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). It compares the available information on this compound with other known HIF-1α inhibitors and presents supporting experimental data and detailed protocols for key validation assays.
Introduction to this compound and HIF-1α Inhibition
Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. The alpha subunit, HIF-1α, is the oxygen-regulated component. Under hypoxic conditions, HIF-1α stabilizes and promotes the transcription of genes involved in crucial cancer progression processes, including angiogenesis, metastasis, and metabolic reprogramming. Consequently, inhibiting HIF-1α is a promising strategy for cancer therapy.
This compound is a novel small molecule inhibitor of HIF-1.[1] Studies have shown that this compound effectively suppresses the hypoxia-induced upregulation of HIF-1α.[1] This inhibitory action leads to the downregulation of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2), which are key players in angiogenesis and tumor invasion.[1] Furthermore, the mechanism of action of this compound has been linked to the suppression of the PI3K/AKT and MAPK/ERK signaling pathways.[1]
Comparative Analysis of HIF-1α Inhibitors
A direct quantitative comparison of this compound with other HIF-1α inhibitors is challenging due to the limited publicly available data, particularly the half-maximal inhibitory concentration (IC50) for this compound. The following tables summarize the available information for this compound and other selected HIF-1α inhibitors.
Disclaimer: The data presented for different inhibitors are sourced from various studies and may not be directly comparable due to variations in experimental conditions, such as cell lines and assay methods.
Table 1: Profile of this compound as a HIF-1α Inhibitor
| Feature | Description | Reference |
| Mechanism of Action | Inhibits hypoxia-induced upregulation of HIF-1α. Suppresses the PI3K/AKT and MAPK/ERK signaling pathways. | [1] |
| Effect on Target Genes | Downregulates the expression of HIF-1 target genes, including VEGF and MMP-2. | [1] |
| Functional Effects | Suppresses tumor cell migration and invasion. Inhibits angiogenesis in vitro. | [1] |
| IC50 | Not publicly available. |
Table 2: Profile of Other Selected HIF-1α Inhibitors
| Inhibitor | Mechanism of Action | IC50 | Reference |
| BAY 87-2243 | Inhibits mitochondrial complex I, leading to reduced HIF-1α protein levels and activity. | ~2 nM (HIF-1α protein inhibition) | |
| KC7F2 | Inhibits HIF-1α protein synthesis. | ~20 µM (cell-based assay) | |
| PX-478 | Inhibits constitutive and hypoxia-induced HIF-1α expression. | ~20-25 µM (HIF-1α inhibition in PC3 cells) |
Experimental Protocols for Validation of HIF-1α Inhibition
Detailed methodologies for key experiments are crucial for the validation of HIF-1α inhibitors.
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay is used to screen for and quantify the inhibitory effect of compounds on HIF-1α transcriptional activity.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE). In the presence of active HIF-1, the luciferase gene is transcribed, and the resulting luminescence can be measured. A decrease in luminescence in the presence of an inhibitor indicates reduced HIF-1α activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HepG2) in a 24-well plate at a suitable density.
-
Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Compound Treatment and Hypoxia Induction:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
Incubate the cells under normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity in hypoxic versus normoxic conditions and the percentage of inhibition by the compound.
-
Western Blot Analysis of HIF-1α and Target Gene Expression
This technique is used to determine the effect of an inhibitor on the protein levels of HIF-1α and its downstream targets.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat with the test compound under normoxic and hypoxic conditions as described for the luciferase assay.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HIF-1α, VEGF, MMP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Endothelial Cell Tube Formation Assay for Angiogenesis
This assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Protocol:
-
Preparation of Matrigel Plates:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a medium containing the test compound at various concentrations.
-
Seed the cells onto the Matrigel-coated wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Observe and photograph the formation of capillary-like structures using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the HIF-1α signaling pathway, the experimental workflow for validating HIF-1α inhibitors, and the proposed mechanism of action for this compound.
Caption: HIF-1α Signaling Pathway.
Caption: Experimental Workflow for HIF-1α Inhibitor Validation.
Caption: Proposed Mechanism of Action for this compound.
References
A Comparative Guide to SYP-5 and 2-Methoxyestradiol in Anti-Angiogenesis Research
In the field of oncology and vascular biology, the inhibition of angiogenesis—the formation of new blood vessels—remains a cornerstone of therapeutic strategy. Among the numerous compounds under investigation, SYP-5 and 2-Methoxyestradiol (2-ME2) have emerged as notable anti-angiogenic agents. This guide provides a detailed comparison of their performance, mechanisms of action, and supporting experimental data for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. 2-Methoxyestradiol
| Feature | This compound | 2-Methoxyestradiol (2-ME2) |
| Primary Target | Hypoxia-Inducible Factor-1α (HIF-1α) | Hypoxia-Inducible Factor-1α (HIF-1α), Microtubules |
| Mechanism of Action | Suppresses HIF-1α expression via inhibition of PI3K/AKT and MAPK/ERK signaling pathways.[1] | Inhibits HIF-1α post-transcriptionally, disrupts microtubule dynamics, and induces apoptosis in proliferating endothelial cells.[2][3] |
| Reported Anti-Angiogenic Effects | Inhibition of tube formation, cell migration, and invasion.[1] | Inhibition of endothelial cell proliferation, migration, and tube formation; reduction of vascular permeability.[2][4][5][6] |
| Downstream Effects | Downregulation of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[1] | Downregulation of VEGF and other HIF-1α target genes.[2][7][8] |
| Chemical Nature | Novel small molecule inhibitor. | Endogenous metabolite of estradiol.[9] |
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data on the anti-angiogenic effects of this compound and 2-Methoxyestradiol. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Effect on Endothelial Tube Formation
| Compound | Cell Line | Concentration | Observed Effect | Citation |
| This compound | HUVEC | Not specified | Suppression of hypoxia- and VEGF-induced tube formation. | [1] |
| 2-Methoxyestradiol | HUVEC | 1.0 µM | Small reduction in tubule formation. | [6] |
Table 2: Effect on Cell Migration and Invasion
| Compound | Assay Type | Cell Line(s) | Concentration | Observed Effect | Citation |
| This compound | Transwell Migration | Hep3B, Bcap37 | Not specified | Retarded hypoxia- and FBS-induced migration. | [1] |
| This compound | Transwell Invasion | Hep3B, Bcap37 | Not specified | Retarded hypoxia- and FBS-induced invasion. | [1] |
| 2-Methoxyestradiol | Transwell Migration | BCR-ABL transformed Ba/F3 | 20 µM | Significant decrease in spontaneous migration. | [4][5] |
| 2-Methoxyestradiol | Adhesion Assay | BCR-ABL transformed Ba/F3 | Not specified | Significantly reduced adhesion to fibronectin. | [5] |
Table 3: Effect on Key Angiogenic Factors
| Compound | Target Protein | Cell Line(s) | Concentration | Effect on Protein Level | Citation |
| This compound | HIF-1α | Hep3B, Bcap37 | Not specified | Inhibition of hypoxia-induced upregulation. | [1] |
| This compound | VEGF | Hep3B, Bcap37 | Not specified | Downregulation. | [1] |
| This compound | MMP-2 | Hep3B, Bcap37 | Not specified | Downregulation. | [1] |
| 2-Methoxyestradiol | HIF-1α | Endometriotic Tissue (in vivo) | Systemic treatment | Strong suppression of protein expression. | [2] |
| 2-Methoxyestradiol | HIF-1α | Head and Neck Squamous Cell Carcinoma | 0.5-10 µM | Decreased nuclear binding activity. | [8] |
| 2-Methoxyestradiol | VEGF | Head and Neck Squamous Cell Carcinoma | Not specified | Inhibition of secretion (57.7% at 24h, 50.3% at 48h). | [8] |
| 2-Methoxyestradiol | VEGF | AML cells | Not specified | Downregulated transcriptional levels. | [3] |
Signaling Pathways
The anti-angiogenic effects of both this compound and 2-Methoxyestradiol converge on the inhibition of HIF-1α, a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. However, their upstream regulatory mechanisms differ.
References
- 1. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. 2-methoxyestradiol alters cell motility, migration, and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-methoxyestradiol inhibits hypoxia-inducible factor-1{alpha} and suppresses growth of lesions in a mouse model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate [pubmed.ncbi.nlm.nih.gov]
The Role of Synaptotagmin Family Members in Cancer: A Comparative Overview
A comprehensive analysis of the emerging role of synaptotagmin (SYT) proteins in various cancer models. This guide provides a comparative look at the preclinical evidence for specific SYT family members as potential therapeutic targets, alongside current standard-of-care treatments for the cancers in which they are implicated.
The synaptotagmin (SYT) family of proteins, traditionally known for their role in regulating vesicle trafficking and exocytosis in neuronal cells, has recently emerged as a significant player in the landscape of oncology.[1][2] Several members of this 17-isoform family are now understood to be involved in the progression of various cancers, including lung, gastric, and colon cancer.[1][2] Growing evidence suggests that many SYTs function as oncogenes, with their overexpression being linked to increased cancer cell proliferation, migration, and invasion.[1][2] Consequently, the downregulation of these proteins has been shown to inhibit these malignant characteristics, making them attractive, albeit novel, targets for cancer therapy.
This guide provides a comparative analysis of the preclinical activity of select synaptotagmin family members—SYT7, SYT12, and SYT13—in different cancer models. Due to the nascent stage of research in this area, particularly for Synaptotagmin-5 (SYT5), this guide focuses on the more extensively studied members of the family to illustrate their potential as therapeutic targets. The preclinical findings for these SYT members are presented alongside the current standard-of-care therapies for the corresponding cancer types to offer a broader perspective for researchers and drug development professionals.
Comparative Analysis of Synaptotagmin Activity in Preclinical Cancer Models
While direct cross-validation of the activity of a single SYT member across multiple cancer models is still limited in published literature, we can compile and compare the findings for different SYT proteins in their respective cancer contexts. The following table summarizes the observed anti-cancer effects upon the inhibition of SYT7, SYT12, and SYT13.
| Target Protein | Cancer Model(s) | Method of Inhibition | Observed Anti-Cancer Effects | Signaling Pathway Implication(s) |
| SYT7 | Non-Small Cell Lung Cancer (NSCLC) | shRNA | - Promotes growth and colony formation of lung cancer cells. - Inhibition of SYT7 inhibits senescence of cancer cells. - Promotes tumorigenicity. - Increases exosome secretion to promote angiogenesis. | Interacts with p53 and potentiates the interaction between p53 and MDM2.[3] Activates the mTOR signaling pathway.[4] |
| SYT12 | Lung Adenocarcinoma (LUAD) | siRNA, shRNA | - Knockdown suppressed proliferation and migration of LUAD cells. - Upregulation increased proliferation and migration. - In vivo, expression increased the volume and weight of xenograft tumors. | Activates the PI3K/AKT/mTOR signaling pathway.[5][6] |
| SYT13 | Gastric Cancer, Colorectal Cancer | siRNA, shRNA | - Inhibition of expression was associated with decreased invasion and migration ability of gastric cancer cells. - Intraperitoneal administration of siSYT13 significantly inhibited the growth of peritoneal nodules and prolonged survival in a mouse model of gastric cancer. - Silencing inhibited proliferation, colony formation, migration, and invasion of colorectal cancer cells. - Knockdown impaired tumorigenesis in a colorectal cancer mouse xenograft model. | Not explicitly detailed in the provided search results. |
Current Standard-of-Care Therapies: A Benchmark for Comparison
To contextualize the potential of targeting synaptotagmins, it is essential to consider the current therapeutic landscape for the cancers in which these proteins are implicated. The following tables outline the standard-of-care treatments for Non-Small Cell Lung Cancer (NSCLC) and Gastric Cancer.
Standard-of-Care for Non-Small Cell Lung Cancer (NSCLC)
| Treatment Modality | Description | Application |
| Surgery | The primary treatment for early-stage NSCLC, aiming to remove the tumor and affected tissue.[7][8] | Stages I through IIIA.[8] |
| Chemotherapy | Utilizes drugs to kill or halt the division of cancer cells. Often used in combination with other therapies.[9][10] | Adjuvant therapy after surgery for resected lung cancer, and for advanced (Stage IIIB and IV) NSCLC.[8] |
| Radiation Therapy | Employs high-energy rays to destroy cancer cells. Can be used as a primary treatment or in combination with other therapies.[7][9] | For patients who are not surgical candidates and for locally advanced disease.[8] |
| Targeted Therapy | Drugs that specifically target cancer cells with particular genetic mutations without harming normal cells.[7][9] | For patients with specific gene mutations (e.g., EGFR, ALK). |
| Immunotherapy | Activates the body's immune system to recognize and attack cancer cells.[7][10] | Typically recommended for late-stage (Stage IV) NSCLC.[7] |
Standard-of-Care for Gastric Cancer
| Treatment Modality | Description | Application |
| Surgery | The cornerstone of curative therapy, involving the complete resection of the tumor and associated lymph nodes.[2][11] | For resectable gastric cancer. |
| Chemotherapy | Systemic treatment to shrink tumors before surgery (neoadjuvant) or to eliminate remaining cancer cells after surgery (adjuvant).[12][13] | Stages II and III, and for metastatic disease.[12] |
| Chemoradiotherapy | The combination of chemotherapy and radiation therapy. | Adjuvant treatment for patients who have undergone resection, particularly those at high risk of recurrence.[11] |
| Targeted Therapy | Drugs that target specific molecules involved in cancer growth. | For advanced gastric cancer with specific molecular targets. |
| Immunotherapy | Boosts the immune system's ability to fight cancer. | An option for advanced gastric cancer. |
Signaling Pathways and Experimental Workflows
The oncogenic roles of synaptotagmin family members are often linked to their influence on key cancer-related signaling pathways. For instance, SYT12 has been shown to activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5][6][14][15][16]
The investigation into the role of synaptotagmins in cancer typically follows a structured experimental workflow, beginning with expression analysis and progressing through in vitro functional assays to in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the analysis of synaptotagmin function in cancer.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., a SYT inhibitor) or transfected with siRNA/shRNA against the target SYT gene. Control wells receive a vehicle or non-targeting siRNA.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the control group.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the in vivo efficacy of potential anti-cancer agents or the effect of gene knockdown on tumor growth.
-
Cell Preparation: Cancer cells with stable knockdown of a specific synaptotagmin (e.g., via shRNA) and control cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Mice are euthanized, and the tumors are excised and weighed.
-
Analysis: The tumor growth curves and final tumor weights between the synaptotagmin-knockdown group and the control group are compared to determine the effect on tumorigenesis in vivo.[18]
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and is instrumental in elucidating the effects of synaptotagmin inhibition on cellular signaling pathways.
-
Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-AKT, total AKT, or the target SYT protein) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Conclusion
The synaptotagmin family of proteins represents a novel and intriguing class of potential therapeutic targets in oncology. Preclinical studies on SYT7, SYT12, and SYT13 have demonstrated their involvement in promoting cancer progression in various models, primarily by influencing cell proliferation, migration, and key signaling pathways like PI3K/AKT/mTOR. While the current body of evidence is promising, it is also clear that research in this area is still in its early stages.
A significant lack of quantitative data, such as IC50 values for specific inhibitors or comprehensive cross-cancer model validations, currently limits a direct and robust comparison of the anti-cancer "activity" of different SYT family members. Furthermore, the efficacy of targeting these proteins relative to established standard-of-care therapies remains to be determined through more extensive preclinical and future clinical investigations.
For researchers and drug development professionals, the synaptotagmins offer a fresh avenue for exploration. Future studies should focus on developing specific inhibitors for oncogenic SYT members and conducting rigorous cross-validation studies in a wider range of cancer models. Elucidating the precise molecular mechanisms by which each SYT isoform contributes to cancer will be paramount in translating these promising preclinical findings into effective therapeutic strategies. The data and protocols presented in this guide aim to provide a foundational resource to support these future endeavors.
References
- 1. Synaptotagmin XIII expression and peritoneal metastasis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Synaptotagmin-7, a binding protein of P53, inhibits the senescence and promotes the tumorigenicity of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYT7 is a key player in increasing exosome secretion and promoting angiogenesis in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptotagmin 12 (SYT12) Gene Expression Promotes Cell Proliferation and Progression of Lung Adenocarcinoma and Involves the Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Small Cell Lung Cancer | Fact Sheets | Yale Medicine [yalemedicine.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Non-Small Cell Lung Cancer Treatment - NCI [cancer.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. login.medscape.com [login.medscape.com]
- 12. Stomach cancer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. Treatment of Stomach Cancer - NCI [cancer.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Silencing of synaptotagmin 13 inhibits tumor growth through suppressing proliferation and promoting apoptosis of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SYP-5 and YC-1 on HIF-1α Translation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors, SYP-5 and YC-1, and their effects on the translation of Hypoxia-Inducible Factor-1α (HIF-1α). Understanding the distinct mechanisms by which these compounds modulate HIF-1α synthesis is crucial for the development of targeted cancer therapeutics. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the involved signaling pathways.
Executive Summary
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels and a key target in cancer therapy due to its role in tumor progression, angiogenesis, and metastasis. The α-subunit of HIF-1 is tightly regulated, primarily at the level of protein stability and synthesis. Both this compound and YC-1 have been identified as inhibitors of HIF-1α, but they achieve this through different, albeit sometimes overlapping, mechanisms.
YC-1 is a well-characterized compound that inhibits HIF-1α through multiple post-transcriptional mechanisms. It not only promotes the degradation of the HIF-1α protein but also suppresses its translation by inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, YC-1 can inactivate the transcriptional activity of HIF-1α by preventing the recruitment of the coactivator p300.
This compound is a more recently identified HIF-1 inhibitor. Evidence suggests that this compound also acts by suppressing upstream signaling pathways, namely the PI3K/AKT and MAPK/ERK pathways, which are critical for HIF-1α protein synthesis. By inhibiting these pathways, this compound effectively reduces the hypoxia-induced accumulation of HIF-1α.
This guide will delve into the experimental data supporting these mechanisms, with a focus on the comparative effects of this compound and YC-1 on HIF-1α translation.
Comparative Data on HIF-1α Inhibition
The following table summarizes the key characteristics and effects of this compound and YC-1 on HIF-1α.
| Feature | This compound | YC-1 |
| Primary Mechanism of HIF-1α Inhibition | Inhibition of upstream PI3K/AKT and MAPK/ERK signaling pathways, leading to reduced HIF-1α protein levels.[1] | Multi-faceted: promotes HIF-1α degradation, inhibits HIF-1α translation via PI3K/Akt/mTOR pathway suppression, and inhibits HIF-1α transactivation.[2][3][4] |
| Effect on HIF-1α mRNA Levels | Not explicitly reported, but the mechanism suggests a post-transcriptional effect. | No significant effect on HIF-1α mRNA levels.[3][5] |
| Effect on HIF-1α Protein Levels under Hypoxia | Dose-dependent inhibition of hypoxia-induced HIF-1α accumulation.[1] | Dose-dependent reduction of hypoxia-induced HIF-1α protein levels.[6][7] |
| Involvement of PI3K/Akt/mTOR Pathway | Yes, this compound suppresses the PI3K/AKT pathway.[1] | Yes, YC-1 suppresses the PI3K/Akt/mTOR pathway to inhibit HIF-1α translation.[3][4] |
| Involvement of MAPK/ERK Pathway | Yes, this compound suppresses the MAPK/ERK pathway.[1] | Less emphasized, but the upstream pathways are interconnected. |
| Effect on HIF-1α Transcriptional Activity | Reduces expression of HIF-1 target genes (e.g., VEGF, MMP-2).[1] | Inhibits HIF-1-mediated gene expression and also directly inhibits the transactivation domain of HIF-1α.[2][6][8] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and YC-1, leading to the inhibition of HIF-1α translation.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section outlines the methodologies for key experiments used to assess the effects of this compound and YC-1 on HIF-1α translation.
Western Blot Analysis for HIF-1α Protein Levels
This protocol is used to quantify the changes in HIF-1α protein expression in response to treatment with this compound or YC-1 under hypoxic conditions.
-
Cell Culture and Treatment:
-
Seed cells (e.g., Hep3B, PC-3, Bcap37) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, YC-1, or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Induce hypoxia by placing the plates in a hypoxic chamber (e.g., 1% O₂) for a designated period (e.g., 4-16 hours). Normoxic control plates are kept in a standard incubator.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or β-tubulin, to normalize the HIF-1α protein levels.
-
Luciferase Reporter Assay for HIF-1 Transcriptional Activity
This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene under the control of a hypoxia-response element (HRE).
-
Plasmid Transfection:
-
Co-transfect cells with a luciferase reporter plasmid containing multiple copies of the HRE (e.g., pGL3-HRE-luc) and a control plasmid for normalization (e.g., a β-galactosidase or Renilla luciferase plasmid).
-
-
Cell Treatment:
-
After transfection (e.g., 24 hours), treat the cells with this compound, YC-1, or vehicle control.
-
Expose the cells to normoxic or hypoxic conditions for a specified duration (e.g., 16 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the HRE-luciferase activity.
-
Calculate the relative luciferase activity as the ratio of HRE-luciferase to the control reporter activity.
-
Analysis of Upstream Signaling Pathways (PI3K/Akt and MAPK/ERK)
To confirm the inhibitory effects of this compound and YC-1 on upstream signaling pathways, Western blotting can be used to detect the phosphorylation status of key proteins in these cascades.
-
Protocol: Follow the Western blot protocol as described above.
-
Primary Antibodies: Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as:
-
p-Akt (S473) and total Akt
-
p-ERK1/2 (T202/Y204) and total ERK1/2
-
p-mTOR (S2448) and total mTOR
-
p-p70S6K (T389) and total p70S6K
-
p-4E-BP1 (T37/46) and total 4E-BP1
-
-
Analysis: A decrease in the ratio of phosphorylated protein to total protein upon treatment with this compound or YC-1 indicates inhibition of the respective signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and YC-1 on HIF-1α.
Conclusion
Both this compound and YC-1 are effective inhibitors of HIF-1α, a critical target in oncology. While both compounds achieve this by suppressing upstream signaling pathways known to regulate HIF-1α translation, particularly the PI3K/AKT pathway, they exhibit some distinct mechanistic features. YC-1 has a more extensively documented multi-pronged attack, affecting not only translation but also protein stability and transactivation. This compound's inhibitory action is also linked to the MAPK/ERK pathway.
The choice between these inhibitors in a research or therapeutic context may depend on the specific tumor type and the relative importance of the different signaling pathways driving HIF-1α expression. Further head-to-head studies, including polysome profiling to directly measure translational efficiency, would provide a more definitive comparison of their effects on HIF-1α translation. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel mode of action of YC-1 in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of SYP-5 as a HIF-1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypoxia-inducible factor-1 (HIF-1) inhibitor, SYP-5, against other known HIF-1 inhibitors. The focus of this guide is to objectively assess the specificity of this compound, supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound and HIF-1 Inhibition
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a critical role in tumor progression, angiogenesis, and metastasis by activating the transcription of various genes, including vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). Consequently, inhibition of the HIF-1 pathway is a promising strategy for cancer therapy.
This compound is a novel small molecule identified as a HIF-1 inhibitor.[1] It has been shown to suppress tumor cell invasion and angiogenesis.[1] The primary mechanism of action of this compound appears to be the suppression of the PI3K/AKT and MAPK/ERK signaling pathways, which are upstream regulators of HIF-1α stabilization and activity.[1] This guide will delve into the specificity of this compound by comparing its activity with other HIF-1 inhibitors that act through different mechanisms.
Comparative Analysis of HIF-1 Inhibitors
Table 1: Comparison of IC50 Values for Various HIF-1 Inhibitors
| Inhibitor | Target/Mechanism | IC50 Value | Cell Line/Assay |
| This compound | PI3K/AKT and MAPK/ERK pathway suppression | Not Reported | - |
| BAY 87-2243 | Potent and selective HIF-1 inhibitor | ~0.7 nM | HCT-116 cells (HRE-luciferase reporter assay)[2] |
| IDF-11774 | Reduces HRE-luciferase activity of HIF-1α | 3.65 µM | HCT116 cells[3] |
| KC7F2 | Selective HIF-1α translation inhibitor | 20 µM | LN229-HRE-AP cells[3][4] |
| PX-478 | Selective HIF-1α inhibitor | 20-25 µM (normoxia) | PC3 cells (HIF-1α protein inhibition)[5] |
| 40-50 µM (normoxia) | DU 145 cells (HIF-1α protein inhibition)[5] |
Assessing the Specificity of this compound
The specificity of a targeted inhibitor is crucial for its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. This compound's inhibitory action on the PI3K/AKT and MAPK/ERK pathways suggests it may not be a direct inhibitor of HIF-1α itself, but rather an inhibitor of upstream signaling components.
-
PI3K/AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its activation can lead to increased HIF-1α protein synthesis.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and can also lead to the phosphorylation and activation of HIF-1α.
The lack of quantitative data on the direct inhibition of specific kinases within these pathways by this compound makes a definitive assessment of its specificity challenging. If this compound potently inhibits one or more kinases in these pathways, it would be classified as a kinase inhibitor with downstream effects on HIF-1. This would contrast with inhibitors that directly target HIF-1α protein stability, dimerization, or DNA binding.
Mandatory Visualizations
To better understand the context of this compound's action, the following diagrams illustrate the HIF-1 signaling pathway and a general workflow for assessing HIF-1 inhibitors.
Caption: HIF-1 signaling pathway and potential points of inhibition by this compound.
Caption: Experimental workflow for assessing HIF-1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of HIF-1 inhibitors are provided below.
Luciferase Reporter Assay for HIF-1 Activity
This assay quantitatively measures the transcriptional activity of HIF-1.
-
Cell Line: A cancer cell line (e.g., HCT-116, U251) stably transfected with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) upstream of the luciferase gene.
-
Protocol:
-
Seed the HRE-luciferase reporter cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound or other inhibitors.
-
Incubate the plate under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours. A normoxic control group should be included.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.
-
Western Blot for Protein Expression and Phosphorylation
This technique is used to detect changes in the protein levels of HIF-1α and the phosphorylation status of upstream kinases like AKT and ERK.
-
Protocol:
-
Plate cells and treat with inhibitors under hypoxic conditions as described for the luciferase assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Transwell Migration and Invasion Assay
These assays assess the effect of HIF-1 inhibitors on the migratory and invasive capacity of cancer cells.
-
Protocol for Migration:
-
Seed cancer cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the test inhibitor (e.g., this compound) to both the upper and lower chambers.
-
Incubate for 12-24 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
-
Protocol for Invasion:
-
The protocol is similar to the migration assay, with the addition of coating the Transwell insert with a layer of Matrigel to simulate the extracellular matrix.
-
Cells must degrade the Matrigel to migrate through the pores, thus measuring their invasive potential.
-
Tube Formation Assay for Angiogenesis
This in vitro assay evaluates the effect of inhibitors on the ability of endothelial cells to form capillary-like structures.
-
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of the test inhibitor in a medium containing pro-angiogenic factors (e.g., VEGF) or conditioned medium from tumor cells cultured under hypoxia.
-
Incubate for 6-12 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.
-
Conclusion
This compound is a promising anti-cancer agent that inhibits HIF-1-mediated tumor progression.[1] However, its specificity as a direct HIF-1 inhibitor is not yet clearly established. The available evidence suggests that this compound acts on the upstream PI3K/AKT and MAPK/ERK signaling pathways.[1] To provide a more definitive assessment of its specificity, further studies are required to determine its IC50 value in direct HIF-1 activity assays and to quantify its inhibitory effects on a panel of kinases. Such data would enable a more direct comparison with other HIF-1 inhibitors and a clearer understanding of its therapeutic potential and possible off-target effects. Researchers utilizing this compound should consider its potential effects on these upstream signaling pathways in their experimental design and interpretation of results.
References
- 1. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of SYP-5 and Other Angiogenesis Inhibitors for Researchers
In the landscape of cancer therapeutics, the inhibition of angiogenesis remains a cornerstone of treatment strategies. This guide provides a detailed comparison of the novel HIF-1 inhibitor, SYP-5, with established angiogenesis inhibitors, including the VEGF-A monoclonal antibody Bevacizumab and the multi-targeted tyrosine kinase inhibitors Sunitinib and Sorafenib. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, performance in preclinical assays, and the experimental protocols underpinning these findings.
Mechanism of Action: A Tale of Different Targets
The anti-angiogenic agents under review employ distinct mechanisms to halt the formation of new blood vessels that fuel tumor growth.
This compound , a novel small molecule, functions as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2][3][4] HIF-1 is a transcription factor that plays a pivotal role in the cellular response to hypoxia, a common feature of the tumor microenvironment.[1][4] By inhibiting HIF-1, this compound disrupts the transcription of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[1][2][3][4] The inhibitory action of this compound on HIF-1 is mediated through the suppression of the PI3K/AKT and MAPK/ERK signaling pathways.[1][4]
Bevacizumab is a humanized monoclonal antibody that directly targets and neutralizes all isoforms of VEGF-A. By binding to VEGF-A, Bevacizumab prevents it from interacting with its receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting a critical step in the angiogenic cascade.
In contrast, Sunitinib and Sorafenib are multi-targeted receptor tyrosine kinase inhibitors (RTKIs). They exert their anti-angiogenic effects by blocking the intracellular signaling pathways of multiple growth factor receptors involved in angiogenesis, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] Their broader targeting profile can affect both endothelial and pericyte function. Sorafenib also inhibits the Raf kinase pathway.
Performance Data: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and the selected alternative angiogenesis inhibitors. The data is presented to facilitate a comparative assessment of their potency in key angiogenesis-related assays. It is important to note that direct comparative studies for this compound against other inhibitors are not yet available in the public domain.
| Inhibitor | Target | Cell Line | Assay | IC50 / Effect |
| This compound | HIF-1 | HUVEC | Tube Formation | Inhibition at 2, 10, 50 µM |
| Hep3B, BCaP-37 | Migration/Invasion | Inhibition at 2, 10, 50 µM | ||
| Bevacizumab | VEGF-A | HUVEC | Proliferation | Dose-dependent inhibition |
| HUVEC | Migration | Dose-dependent inhibition | ||
| HUVEC | Tube Formation | Dose-dependent inhibition | ||
| Sunitinib | VEGFR, PDGFR, c-Kit | HUVEC | Proliferation | IC50: ~1.5 µM |
| HUVEC | Migration | Inhibition at 1 µM | ||
| HUVEC | Tube Formation | Strong inhibition at 1 µM | ||
| Sorafenib | VEGFR, PDGFR, Raf | HUVEC | Proliferation | IC50: ~1.5 µM |
| HUVEC | Migration | Inhibition at 1 µM | ||
| HUVEC | Tube Formation | No significant inhibition at 2.5 µM |
HUVEC: Human Umbilical Vein Endothelial Cells; Hep3B: Human Hepatocellular Carcinoma cells; BCaP-37: Human Breast Cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
24-well plates
-
Inhibitor compounds (this compound, Bevacizumab, Sunitinib, Sorafenib)
-
Incubator (37°C, 5% CO2)
-
Microscope for imaging
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of the inhibitor or vehicle control.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Transwell Migration Assay
This assay measures the chemotactic motility of endothelial cells in response to a chemoattractant, simulating cell migration during angiogenesis.
Materials:
-
Transwell inserts (typically with an 8 µm pore size polycarbonate membrane)
-
24-well plates
-
HUVECs
-
Serum-free or low-serum endothelial cell medium
-
Chemoattractant (e.g., VEGF or complete medium)
-
Inhibitor compounds
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope for imaging and cell counting
Protocol:
-
Pre-coat the bottom of the transwell insert with an extracellular matrix protein (e.g., fibronectin) if required for the specific cell type.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Harvest HUVECs and resuspend them in serum-free or low-serum medium containing the desired concentration of the inhibitor or vehicle control.
-
Add the HUVEC suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot for HIF-1α and VEGF
This technique is used to detect and quantify the protein levels of HIF-1α and its downstream target VEGF, providing insights into the molecular mechanism of the inhibitor.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HIF-1α and VEGF
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in a suitable buffer and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for HIF-1α or VEGF overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment [mdpi.com]
- 3. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SYP-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SYP-5 (CAS 1384268-04-5), a potent and selective inhibitor of Hypoxia-inducible factor-1 (HIF-1) activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow best practices for the disposal of bioactive research chemicals.
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for understanding the substance's characteristics and for completing waste disposal documentation.
| Property | Value |
| CAS Number | 1384268-04-5[1][2][3] |
| Molecular Formula | C₁₈H₁₆O₃S |
| Molecular Weight | 312.38 g/mol |
| Physical Form | Powder |
| Solubility | DMSO: 62 mg/mL[4] |
| Storage Temperature | 2-8°C |
Experimental Protocol: Disposal Procedure
This protocol outlines the standard operating procedure for the safe disposal of this compound. Adherence to these steps is mandatory to minimize risks and ensure regulatory compliance.
1. Waste Characterization and Segregation:
-
Identify as Chemical Waste: Although not classified as hazardous, this compound should be treated as chemical waste.
-
Strict Segregation: Do not mix this compound waste with biological, radioactive, or sharp waste. It is also good practice to segregate it from highly reactive or incompatible chemicals.
2. Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure. The usual precautionary measures for handling chemicals should be followed[1].
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Ventilation: Whenever possible, handle the waste inside a certified chemical fume hood to avoid inhalation of any dust.
3. Containerization and Labeling:
-
Designated Container: Place this compound waste in a clearly labeled, sealed, and non-reactive container.
-
Labeling: The waste container must be clearly labeled with the words "Chemical Waste," the full chemical name ("this compound"), the CAS number (1384268-04-5), and the approximate quantity.
4. Spill and Emergency Procedures:
-
Small Spills: For minor spills of solid this compound, carefully sweep up the material to avoid dust formation and place it into the designated chemical waste container. Clean the affected area thoroughly.
-
Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures for chemical spills.
5. Storage and Final Disposal:
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Professional Disposal: While the SDS for this compound does not specify any special disposal measures, it is not recommended to dispose of this potent bioactive compound down the drain. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal by a licensed hazardous waste management company. This typically involves high-temperature incineration.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for SYP-5
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the C. elegans protein SYP-5, a key component of the synaptonemal complex. Adherence to these protocols will minimize risks and ensure a safe research environment.
This compound is a biological material, and its handling requires standard laboratory practices for non-hazardous recombinant proteins. The primary risks associated with handling purified proteins include potential immunological reactions and contamination of the sample. The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound protein in a laboratory setting. Consistent and correct use of PPE is the first line of defense against contamination and potential exposure.[1][2][3][4]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Should be inspected before use and changed immediately if contaminated. Use proper removal techniques to avoid skin contact.[3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To be worn at all times in the laboratory to prevent accidental splashes to the eyes.[3][5] |
| Body Protection | Laboratory Coat | A standard lab coat is recommended to protect skin and clothing from contamination.[1][3][4] |
Operational Plan and Handling
When working with this compound, all manipulations should be performed on a decontaminated laboratory bench. Minimize the creation of aerosols by avoiding vigorous pipetting or vortexing.[1]
Experimental Workflow for Handling this compound Protein
Disposal Plan
Proper disposal of biological waste is crucial to prevent contamination.
-
Liquid Waste: Liquid waste containing this compound should be decontaminated with a suitable disinfectant, such as a fresh 10% bleach solution, before being disposed of down the drain with copious amounts of water.[3]
-
Solid Waste: All contaminated solid waste, including pipette tips, microfuge tubes, and gloves, should be collected in a biohazard bag.[6] This bag should then be autoclaved before being disposed of with regular laboratory waste.
-
Sharps: If any sharps are used, they must be disposed of in a designated sharps container to prevent puncture injuries.[7]
References
- 1. Procedures for Using Biological Materials – Laboratory Safety Manual [lsm.alfaisal.edu]
- 2. Handling of Biological Materials on the Open Bench | Environment, Health and Safety [ehs.cornell.edu]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. shop.reactionbiology.com [shop.reactionbiology.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. universityofgalway.ie [universityofgalway.ie]
- 7. Biological Safety Procedure | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
